6-Bromo-2-hydrazino-1,3-benzothiazole
描述
The exact mass of the compound 6-Bromo-2-hydrazinyl-1,3-benzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCJGPJVPUESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365942 | |
| Record name | 6-Bromo-2-hydrazinyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37390-63-9 | |
| Record name | 6-Bromo-2-hydrazinyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-hydrazinyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole, a key intermediate in the development of various biologically active compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole core is a prominent scaffold in a variety of therapeutic agents, and the introduction of a hydrazino group at the 2-position provides a versatile handle for further chemical modifications, such as the synthesis of hydrazones. These derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the practical synthesis of this important building block.
Synthetic Pathways
The most prevalent and direct method for the synthesis of this compound is through the nucleophilic substitution of a suitable leaving group at the 2-position of the 6-bromo-1,3-benzothiazole ring with hydrazine. Common starting materials include 6-bromo-2-mercaptobenzothiazole, 6-bromo-2-aminobenzothiazole, or a 2-halo-6-bromobenzothiazole derivative.
A common and efficient approach involves the direct hydrazination of a 6-bromo-1,3-benzothiazole precursor using hydrazine hydrate in a suitable solvent. The reaction generally proceeds under reflux conditions to afford the desired product in good yield.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Synthesis from 2-Amino-6-bromobenzothiazole
This protocol is adapted from the synthesis of similar 2-hydrazinobenzothiazole derivatives and is a reliable method for obtaining the target compound.[1][2][3]
Materials:
-
2-Amino-6-bromobenzothiazole
-
Hydrazine hydrate (85% or 99%)
-
Ethylene glycol
-
Concentrated Hydrochloric Acid (catalytic amount, optional)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-bromobenzothiazole (0.03 mol).
-
Add ethylene glycol (50 mL) to the flask.
-
While stirring, cautiously add hydrazine hydrate (0.12 mol). A catalytic amount of concentrated HCl can be added dropwise at a low temperature (5-10 °C) before the addition of other reactants to facilitate the reaction.[1][2]
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.[1][2][3] The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Pour the reaction mixture into crushed ice or cold water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any residual ethylene glycol and hydrazine.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol to obtain pure this compound as a solid.
Synthesis of Hydrazone Derivatives
The synthesized this compound can be readily converted to various hydrazones, which are often the target bioactive molecules.[4]
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the hydrazone product to crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-bromobenzothiazole | [1][2][3] |
| Reagent | Hydrazine Hydrate | [1][2][3] |
| Solvent | Ethylene Glycol | [1][2][3] |
| Reaction Temperature | Reflux | [1][2][3] |
| Reaction Time | 3 - 4 hours | [1][2][3] |
| Reported Yield | ~85% (for similar direct hydrazination) | [5] |
| Purification Method | Recrystallization from Ethanol | [1][2] |
Visualization of Experimental Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 37390-63-9 | Benchchem [benchchem.com]
6-Bromo-2-hydrazino-1,3-benzothiazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzothiazole core substituted with a bromine atom and a hydrazino group, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to researchers and professionals in drug discovery. The benzothiazole nucleus is a prominent scaffold in a variety of pharmacologically active compounds.[1]
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are computed estimates and should be regarded as such.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃S | [2] |
| Molecular Weight | 244.11 g/mol | [2] |
| CAS Number | 37390-63-9 | [3][4] |
| Appearance | Solid (visual inspection) | |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Boiling Point | Not experimentally determined in the reviewed literature. | |
| Solubility | Generally soluble in polar organic solvents like ethanol and methanol.[5] | |
| XLogP3 (Computed) | 2.6 | [2] |
| Topological Polar Surface Area (Computed) | 79.2 Ų | [2] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate.[5] A detailed experimental protocol is provided below.
Synthesis of this compound from 2-Amino-6-bromobenzothiazole
This method involves the conversion of the amino group of 2-amino-6-bromobenzothiazole to a hydrazino group.
Materials:
-
2-Amino-6-bromobenzothiazole
-
Hydrazine hydrate (80-95%)
-
Ethylene glycol
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid dropwise to an equimolar amount of hydrazine hydrate in ethylene glycol, while maintaining the temperature below 10°C with an ice bath.
-
To this solution, add 2-amino-6-bromobenzothiazole (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
Potential Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominently reported.[6]
Anticancer Activity
Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[6][7] The proposed mechanisms of action are varied and can depend on the specific substitutions on the benzothiazole scaffold. One of the recurring themes is the induction of apoptosis in cancer cells.[7] The diagram below illustrates a generalized pathway for apoptosis induction, a potential mechanism for the anticancer effects of this compound derivatives.
Caption: Generalized mechanism of apoptosis induction by a benzothiazole derivative.
Enzyme Inhibition
The hydrazino moiety of this compound makes it a candidate for enzyme inhibition, a common mechanism of action for many therapeutic agents.[8] For instance, derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and carbonic anhydrase.[8][9] The following workflow outlines a general protocol for an in vitro enzyme inhibition assay.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound serves as a valuable building block in the design and synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on the parent compound is somewhat limited in publicly available literature, the extensive research on its derivatives underscores the importance of the benzothiazole scaffold in medicinal chemistry. Further investigation into the specific molecular targets and mechanisms of action of this compound and its analogues is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers poised to explore the promising avenues this compound offers.
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 37390-63-9 [chemicalbook.com]
- 5. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-Bromo-2-hydrazino-1,3-benzothiazole
CAS Number: 37390-63-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.
Chemical and Physical Properties
This compound is a substituted benzothiazole derivative. Its chemical structure combines a benzene ring fused to a thiazole ring, with a bromo and a hydrazino group at positions 6 and 2, respectively. These structural features contribute to its notable biological activities.
| Property | Value | Source |
| CAS Number | 37390-63-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆BrN₃S | [2][4] |
| Molecular Weight | 244.11 g/mol | [1][2][4] |
| IUPAC Name | (6-bromo-1,3-benzothiazol-2-yl)hydrazine | [4] |
| InChI Key | YWLCJGPJVPUESW-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)SC(=N2)NN | [4] |
| Appearance | Solid (form may vary) | [6] |
| Melting Point | 222 - 223 °C | [6] |
| Purity | ≥97% (typical) | [6] |
Synthesis
The synthesis of this compound typically involves the reaction of a precursor, 2-amino-6-bromobenzothiazole, with hydrazine hydrate. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound[7].
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-bromobenzothiazole
-
Hydrazine hydrate (85%)
-
Ethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzothiazole (1 equivalent) and ethylene glycol.
-
To this suspension, add hydrazine hydrate (an excess, e.g., 1.2 to 1.5 equivalents).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Upon cooling, a solid precipitate of this compound should form.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any remaining ethylene glycol and unreacted hydrazine hydrate.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Biological Activities and Mechanism of Action
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This compound and its derivatives have been investigated for their potential in these areas.
Anticancer Activity
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some benzothiazole derivatives involves the induction of apoptosis through the mitochondrial intrinsic pathway[4].
Signaling Pathway of Apoptosis Induction by a Benzothiazole Derivative
Caption: Proposed mechanism of apoptosis induction by a benzothiazole derivative.
Recent studies on a novel benzothiazole derivative (BTD) have shown that it can induce apoptosis in colorectal cancer cells. This process is initiated by an increase in reactive oxygen species (ROS) production, which in turn disrupts the mitochondrial membrane potential. Furthermore, BTD has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, further promoting the mitochondrial-mediated apoptotic pathway[4].
Quantitative Data on Anticancer Activity of Benzothiazole Derivatives:
| Compound/Derivative | Cell Line | IC₅₀ (µM) |
| Hydrazine based benzothiazole | HeLa (cervical cancer) | 2.41 |
| Hydrazine based benzothiazole | COS-7 (kidney fibroblast cancer) | 4.31 |
| Naphthalimide derivative | HT-29 (colon adenocarcinoma) | 3.72 |
| Naphthalimide derivative | A549 (lung carcinoma) | 4.07 |
| Naphthalimide derivative | MCF-7 (breast adenocarcinoma) | 7.91 |
| Pyrimidine based carbonitrile benzothiazole | Effective against multiple cancer cell lines | - |
Note: The IC₅₀ values presented are for various benzothiazole derivatives and not specifically for this compound, highlighting the general potential of this class of compounds.
Antimicrobial Activity
The benzothiazole scaffold is a key component in various antimicrobial agents. The presence of the hydrazino group in this compound is believed to contribute to its potential antimicrobial effects.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is a general method for assessing the antimicrobial activity of compounds like this compound.
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a specific concentration of the test compound solution to the designated wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the agar well diffusion method for antimicrobial testing.
Conclusion
This compound is a versatile scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents. Its derivatives have shown promising anticancer and antimicrobial activities. Further research into the specific mechanisms of action and structure-activity relationships of this compound and its analogs is warranted to fully explore its therapeutic potential.
Disclaimer: This document is intended for research and informational purposes only. This compound should be handled by trained professionals in a laboratory setting.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. This document summarizes the available data on the anticancer and antimicrobial activities of this class of compounds, presents detailed experimental protocols for their evaluation, and visualizes key processes and pathways. It is important to note that while the core compound, this compound, has been identified as a promising scaffold, a significant portion of the available quantitative biological data pertains to its derivatives. This guide consolidates this information to provide a thorough understanding of the therapeutic potential of this chemical series.
Introduction
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1] Derivatives of benzothiazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The incorporation of a hydrazino group at the 2-position of the benzothiazole ring, as seen in this compound, offers a versatile point for chemical modification, leading to the synthesis of numerous derivatives with enhanced biological profiles.[1] This document focuses on the biological activities of this compound and its closely related analogues, with a particular emphasis on their potential as anticancer and antimicrobial agents.
Synthesis of this compound Derivatives
The 2-hydrazino group of this compound serves as a key functional handle for the synthesis of a variety of derivatives, most commonly through condensation reactions with aldehydes and ketones to form hydrazones. This synthetic versatility allows for the exploration of a wide chemical space to optimize biological activity.
Caption: General reaction scheme for the synthesis of hydrazone derivatives.
Anticancer Activity
Quantitative Anticancer Data for Benzothiazole Hydrazone Derivatives
The following table summarizes the in vitro anticancer activity of various benzothiazole hydrazone derivatives, highlighting their potency against different cancer cell lines. It is crucial to note that these data are for derivatives and not the core compound itself.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 11 | HeLa (Cervical Cancer) | Not Specified | 2.41 | [2][3] |
| COS-7 (Kidney Fibroblast) | Not Specified | 4.31 | [2][3] | |
| Derivative 29 | SKRB-3 (Breast Cancer) | Not Specified | 0.0012 | [2] |
| SW620 (Colon Adenocarcinoma) | Not Specified | 0.0043 | [2] | |
| A549 (Lung Carcinoma) | Not Specified | 0.044 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | Not Specified | 0.048 | [2] | |
| Derivative 40 | MCF-7 (Breast Cancer) | Not Specified | 34.5 | [2] |
| HeLa (Cervical Cancer) | Not Specified | 44.15 | [2] | |
| MG63 (Osteosarcoma) | Not Specified | 36.1 | [2] | |
| Derivatives 41/42 | Various Cancer Cell Lines | Not Specified | 1.1 - 8.8 | [2] |
Proposed Mechanism of Anticancer Action
Studies on benzothiazole derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis. One of the proposed mechanisms involves the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Additionally, some derivatives have been shown to induce apoptosis via the mitochondrial intrinsic pathway.[4]
Caption: Proposed mechanism of apoptosis induction by benzothiazole derivatives.
Antimicrobial Activity
This compound and its derivatives have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.[1]
Quantitative Antimicrobial Data for Benzothiazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for various benzothiazole derivatives against selected microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives | S. aureus | 64 | [5] |
| P. aeruginosa | 64 | [5] | |
| B. subtilis | 64 | [5] | |
| C. albicans | 64 | [5] | |
| Benzothiazole-Thiazole Hybrids | Gram-positive & Gram-negative bacteria, Fungi | 3.90 - 15.63 | [6] |
| Various Benzothiazole Derivatives | S. aureus, B. subtilis, E. coli | 25 - 200 | [7] |
| C. albicans, A. niger | Moderate Activity | [7] |
Proposed Mechanism of Antimicrobial Action
The precise antimicrobial mechanism of this compound is not fully elucidated. However, for the broader class of benzothiazole derivatives, several mechanisms have been proposed, including the inhibition of essential microbial enzymes such as DNA gyrase.[6]
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, often assessed by turbidity or the use of a growth indicator dye.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature strongly suggests that derivatives of this compound possess significant anticancer and antimicrobial activities. While quantitative data and detailed mechanistic studies on the core molecule are limited, the collective evidence from its analogues provides a solid foundation for further research. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future investigations should focus on the systematic evaluation of this compound itself and the elucidation of its specific molecular targets and signaling pathways to fully realize its therapeutic potential.
References
- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of the heterocyclic compound 6-Bromo-2-hydrazino-1,3-benzothiazole. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzothiazole derivatives. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant chemical and biological processes.
Chemical and Physical Properties
This compound is a substituted benzothiazole derivative with a molecular formula of C₇H₆BrN₃S.[1] Its chemical structure is characterized by a bromine atom at the 6-position and a hydrazino group at the 2-position of the benzothiazole core. This unique substitution pattern is believed to be a key contributor to its diverse biological activities.[2]
| Property | Value | Reference |
| CAS Number | 37390-63-9 | [1] |
| Molecular Weight | 244.11 g/mol | [1] |
| Molecular Formula | C₇H₆BrN₃S | [1] |
| IUPAC Name | (6-bromo-1,3-benzothiazol-2-yl)hydrazine | [1] |
| XLogP3 | 2.6 | [1] |
Synthesis
The most common synthetic route to this compound involves the reaction of a precursor, 6-bromo-2-aminobenzothiazole, with hydrazine hydrate.
Biological Activities
This compound has demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2]
Antimicrobial Activity
The compound has been evaluated for its in vitro activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported for Staphylococcus aureus and Escherichia coli.[2]
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 32 | Methicillin | 16 | [2] |
| Escherichia coli | 64 | Ampicillin | 32 | [2] |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent.[2] The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.[2]
| Cell Line | IC₅₀ (µM) | Reference |
| MCF-7 (Human Breast Cancer) | Not specified | [2] |
| A549 (Human Lung Cancer) | Not specified | [2] |
Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathway for this compound has not been definitively elucidated, the induction of apoptosis is a commonly reported mechanism for structurally related benzothiazole derivatives. A proposed pathway involves the activation of the intrinsic apoptotic cascade.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of 2-hydrazino-benzothiazole derivatives.[3]
-
Synthesis of 6-Bromo-2-aminobenzothiazole:
-
To a stirred solution of 4-bromoaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL), add bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise at a temperature below 10°C.
-
Continue stirring for 2 hours at 10°C and then for 10 hours at room temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 6-bromo-2-aminobenzothiazole.
-
-
Synthesis of this compound:
-
A mixture of 6-bromo-2-aminobenzothiazole (0.05 mol) and hydrazine hydrate (80%, 20 mL) in ethylene glycol (50 mL) is refluxed for 8 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain this compound.
-
In Vitro Anticancer Activity (MTT Assay)
The following is a general protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacteria (e.g., S. aureus or E. coli) on an agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This compound is a promising heterocyclic compound with demonstrated in vitro antimicrobial and anticancer activities. Its straightforward synthesis and interesting biological profile make it a valuable scaffold for further investigation and development in medicinal chemistry. Future research should focus on elucidating its precise mechanisms of action, exploring its in vivo efficacy and safety profile, and synthesizing and evaluating derivatives to optimize its therapeutic potential.
References
- 1. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 6-bromo-2-hydrazino-1,3-benzothiazole, a compound of interest in medicinal chemistry. Following a comprehensive search of crystallographic databases and the scientific literature, it has been determined that the experimental crystal structure of this specific compound has not yet been reported. In light of this, this document provides a detailed, in-depth overview of the standard experimental workflow and analytical techniques that would be employed to determine its three-dimensional atomic arrangement. This guide is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug development, offering a procedural blueprint for the crystallographic analysis of this and similar small organic molecules.
Introduction
This compound is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.[1] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, such as solubility and stability, as well as its biological activity. Structure-activity relationship (SAR) studies, which are crucial in drug design and development, are significantly enhanced by the knowledge of a molecule's exact conformation and intermolecular interactions.
While the crystal structures of several related benzothiazole derivatives have been determined, providing valuable insights into this class of compounds, the specific crystal structure of this compound remains to be elucidated. This guide, therefore, outlines the established methodologies for single-crystal X-ray diffraction, the definitive technique for determining the atomic and molecular structure of a crystalline solid.[2]
Experimental Protocol: A Roadmap to Crystal Structure Determination
The determination of a small molecule crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of its atomic coordinates.
Synthesis and Crystallization
The first and often most challenging step is to obtain high-quality single crystals suitable for X-ray diffraction.
Synthesis: this compound can be synthesized via the nucleophilic substitution of a suitable precursor, such as 2,6-dibromo-1,3-benzothiazole, with hydrazine hydrate. The reaction is typically carried out in a polar solvent like ethanol or isopropanol under reflux conditions. Purification of the crude product is essential and is usually achieved by recrystallization or column chromatography to obtain a compound of high purity.
Crystallization: The growth of single crystals is a process of slow, controlled precipitation from a supersaturated solution. Several techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to form a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.
The choice of solvent is critical and is often determined empirically through screening a range of solvents with varying polarities.
X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves the following steps:
-
Crystal Screening: The crystal is initially exposed to the X-ray beam to assess its quality based on the sharpness and shape of the diffraction spots.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector. Modern diffractometers automate this process, which can take several hours to complete. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are extracted and their standard uncertainties are estimated.
-
Structure Solution: The goal of this step is to obtain an initial model of the molecular structure. For small molecules like this compound, direct methods are typically used to solve the phase problem inherent in X-ray diffraction data.
-
Structure Refinement: The initial model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.
Data Presentation (Hypothetical)
As the crystal structure of this compound has not been experimentally determined, no quantitative data can be presented. However, upon successful crystallographic analysis, the following tables would be generated to summarize the key structural parameters.
Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)
| Parameter | Value (Hypothetical) |
| Empirical formula | C₇H₆BrN₃S |
| Formula weight | 244.11 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | 0.X × 0.Y × 0.Z mm |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Reflections collected | NNNN |
| Independent reflections | MMMM [R(int) = 0.XXXX] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | MMMM / 0 / PPP |
| Goodness-of-fit on F² | G.GGG |
| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |
Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative Example)
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(6) | X.XXX(Y) |
| S(1)-C(2) | Y.YYY(Z) |
| S(1)-C(7a) | Z.ZZZ(A) |
| N(1)-C(2) | A.AAA(B) |
| N(1)-C(7a) | B.BBB(C) |
| N(2)-N(3) | C.CCC(D) |
| C(2)-N(1)-C(7a) | XXX.X(Y) |
| N(3)-N(2)-C(2) | YYY.Y(Z) |
| C(5)-C(6)-Br(1) | ZZZ.Z(A) |
Visualizing the Workflow
The logical progression of experiments and analysis is crucial for a successful crystal structure determination. The following diagram illustrates this workflow.
Conclusion
The determination of the crystal structure of this compound is a critical step towards a comprehensive understanding of its chemical and biological properties. Although the structure is not yet publicly available, the well-established techniques of single-crystal X-ray diffraction provide a clear path forward for its elucidation. This technical guide has outlined the necessary experimental protocols, from synthesis and crystallization to data collection and structure refinement. The successful determination of this crystal structure will undoubtedly provide invaluable information for medicinal chemists and drug development professionals, aiding in the rational design of new and more effective therapeutic agents.
References
Potential Therapeutic Targets of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry. It serves as a crucial scaffold for the synthesis of a diverse range of derivatives exhibiting promising pharmacological activities. While comprehensive biological data on the parent compound is limited, its derivatives have demonstrated notable potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the therapeutic landscape of this compound, focusing on the biological activities of its key derivatives, their mechanisms of action, and the experimental protocols used for their evaluation. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.
Introduction
Benzothiazole and its analogs are recognized as privileged structures in drug discovery, known to interact with a variety of biological targets. The incorporation of a hydrazino group at the 2-position of the 6-bromobenzothiazole core provides a versatile handle for chemical modification, leading to the generation of numerous hydrazone derivatives. These structural modifications have been shown to be critical for enhancing biological efficacy, particularly in the realms of oncology and infectious diseases. This document synthesizes the available scientific literature to present a clear understanding of the therapeutic potential stemming from the this compound core structure.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and the inhibition of key cellular enzymes involved in DNA replication and repair[1].
In Vitro Efficacy
The anticancer potential of various hydrazone derivatives has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. While specific IC50 values for the parent compound, this compound, are not extensively reported in the literature, several of its derivatives have shown potent activity.
| Derivative Type | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Hydrazone Derivative 1 | HeLa (Cervical Cancer) | 2.41 | Doxorubicin | 2.05 |
| Hydrazone Derivative 1 | COS-7 (Kidney Fibroblast) | 4.31 | Doxorubicin | 3.04 |
| Substituted Bromopyridine Acetamide | SKRB-3 (Breast Cancer) | 0.0012 | - | - |
| Substituted Bromopyridine Acetamide | SW620 (Colon Adenocarcinoma) | 0.0043 | - | - |
| Substituted Bromopyridine Acetamide | A549 (Lung Cancer) | 0.044 | - | - |
| Substituted Bromopyridine Acetamide | HepG2 (Liver Cancer) | 0.048 | - | - |
| Methoxybenzamide Derivative | Various | 1.1 - 8.8 | Cisplatin | - |
| Sulfonamide-based Derivative | MCF-7 (Breast Cancer) | 34.5 | - | - |
| Sulfonamide-based Derivative | HeLa (Cervical Cancer) | 44.15 | - | - |
| Sulfonamide-based Derivative | MG63 (Osteosarcoma) | 36.1 | - | - |
Postulated Mechanism of Action: Apoptosis Induction
Many benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. While the precise molecular targets for this compound derivatives are still under investigation, a generalized pathway for apoptosis induction is depicted below.
References
In Vitro Efficacy of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. This document consolidates key findings on its synthesis, anticancer, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development in the fields of medicinal chemistry and pharmacology.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the appropriate aniline precursor. A common synthetic route involves the conversion of 4-bromoaniline to 2-amino-6-bromo-1,3-benzothiazole, which is then further reacted to yield the final hydrazino-derivative.
Experimental Protocol: Synthesis of 2-Amino-6-bromo-1,3-benzothiazole
A foundational step in synthesizing the target compound is the creation of the 2-amino-6-bromobenzothiazole intermediate. A general laboratory procedure is as follows:
-
Reaction Setup: A solution of 4-bromoaniline (0.01 mol) and potassium thiocyanate (8 g) is prepared in glacial acetic acid (20 ml) and cooled to 5°C.
-
Bromination: A solution of bromine (1.6 ml) in glacial acetic acid (6 ml) is added dropwise to the cooled mixture while stirring.
-
Reaction Progression: The reaction mixture is stirred for 2 hours at a temperature between 0-10°C, followed by an additional 10 hours of stirring at room temperature. The mixture is then left to stand overnight.
-
Work-up: 10 ml of water is added, and the mixture is heated on a water bath before being filtered while hot. The filtrate is treated with an additional 10 ml of glacial acetic acid, heated again, and filtered.
-
Isolation: The combined filtrates are cooled and neutralized with concentrated ammonia to a pH of 6. The resulting precipitate is filtered, dried, and recrystallized from absolute ethanol to yield 2-amino-6-bromo-1,3-benzothiazole.
Experimental Protocol: Synthesis of this compound
The subsequent conversion to the hydrazino- derivative is achieved through the following protocol:
-
Reaction Setup: Concentrated hydrochloric acid (6 ml) is added dropwise to hydrazine hydrate (6 ml) with stirring at a temperature of 5-10°C.
-
Addition of Reagents: Ethylene glycol (24 ml) and 2-amino-6-bromo-1,3-benzothiazole (0.03 mol) are added to the solution.
-
Reflux: The reaction mixture is refluxed for 3 hours.
-
Isolation: Upon cooling, the solid product separates out. It is then filtered, washed with water, and recrystallized from ethanol to yield this compound[1].
Anticancer Activity
In vitro studies have demonstrated the potential of this compound and its derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The anticancer effects are mediated through the modulation of key signaling pathways involved in cell growth, survival, and inflammation.
Quantitative Data: In Vitro Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the cytotoxic activity of various benzothiazole derivatives against different cancer cell lines, as measured by the IC50 (half-maximal inhibitory concentration) values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazine based benzothiazole | HeLa (cervical cancer) | 2.41 | [2] |
| Hydrazine based benzothiazole | COS-7 (kidney fibroblast) | 4.31 | [2] |
| 2-Substituted benzothiazole A | HepG2 (hepatocellular carcinoma) | 56.98 (24h), 38.54 (48h) | [3] |
| 2-Substituted benzothiazole B | HepG2 (hepatocellular carcinoma) | 59.17 (24h), 29.63 (48h) | [3] |
Signaling Pathways in Anticancer Activity
The anticancer mechanism of benzothiazole derivatives involves the modulation of several critical signaling pathways. These compounds have been shown to downregulate the activity of Epidermal Growth Factor Receptor (EGFR) and interfere with downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, all of which are crucial for cancer cell proliferation and survival[4]. Furthermore, they have been observed to impact the NF-κB/COX-2/iNOS signaling pathway, which is linked to inflammation and cancer progression[3].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: After incubation, remove the medium and treat the cells with various concentrations of the test compound. Incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Quantitative Data: In Vitro Antimicrobial Activity of Benzothiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole derivative 3 | S. aureus | 50-200 | [5] |
| Benzothiazole derivative 3 | B. subtilis | 25-200 | [5] |
| Benzothiazole derivative 3 | E. coli | 25-100 | [5] |
| Benzothiazole derivative 4 | S. aureus | 50-200 | [5] |
| Benzothiazole derivative 4 | B. subtilis | 25-200 | [5] |
| Benzothiazole derivative 4 | E. coli | 25-100 | [5] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger | 12.5-100 | [6] |
Mechanism of Antimicrobial Action
The antimicrobial activity of hydrazinobenzothiazole derivatives is believed to stem from their ability to inhibit key bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme essential for DNA replication in bacteria. Others are known to inhibit dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway, which is vital for microbial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Serial Dilution of Compound: The test compound is serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no compound) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The in vitro evidence presented in this guide highlights the significant potential of this compound and its analogs as lead compounds in the development of novel anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided are intended to facilitate further research into the therapeutic applications of this promising class of molecules. Future studies should focus on optimizing the structure for enhanced potency and selectivity, as well as on elucidating more detailed mechanisms of action to guide rational drug design.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 6. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6-Bromo-2-hydrazino-1,3-benzothiazole: Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the available scientific information on the synthesis and biological activities of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. As of the latest literature review, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not publicly available. The information presented herein serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound, which would necessitate future pharmacokinetic investigations.
Introduction
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a benzothiazole nucleus substituted with a bromine atom and a hydrazino group, makes it a versatile scaffold for the synthesis of various derivatives with a wide range of potential biological activities.[1] Benzothiazole and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The hydrazino moiety, in particular, allows for the creation of hydrazone derivatives, which have shown enhanced biological activities.[1] This guide provides a comprehensive overview of the synthesis and documented biological evaluation of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a substituted aniline. A common synthetic route is the cyclization of a thiocyanate derivative followed by hydrazinolysis.
General Synthetic Pathway
The synthesis generally proceeds through the formation of an intermediate, 6-bromo-2-aminobenzothiazole, which is then converted to the final product. A representative workflow for this synthesis is depicted below.
Experimental Protocols
The following are generalized experimental protocols for the synthesis, adapted from literature on similar benzothiazole derivatives.[4][5]
Step 1: Synthesis of 6-Bromo-2-aminobenzothiazole
-
Materials: 4-Bromoaniline, potassium thiocyanate, glacial acetic acid, bromine.
-
Procedure:
-
Dissolve 4-bromoaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
Continue stirring for several hours at room temperature.
-
The reaction mixture is then worked up, typically by pouring into water and neutralizing, to precipitate the crude product.
-
The crude 6-bromo-2-aminobenzothiazole is then filtered, washed, and recrystallized from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
-
Materials: 6-Bromo-2-aminobenzothiazole, hydrazine hydrate, ethylene glycol, hydrochloric acid.
-
Procedure:
-
To a cooled solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise with stirring.
-
Add ethylene glycol and 6-bromo-2-aminobenzothiazole to the mixture.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the product, this compound, precipitates out.
-
The solid is then filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.[4]
-
Biological Activities
This compound and its derivatives have been investigated for a variety of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.[1][2]
Antimicrobial Activity
Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial properties, including antibacterial and antifungal effects.[1][6]
-
Antibacterial Activity: Studies on various benzothiazole derivatives have demonstrated their efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes.[8]
-
Antifungal Activity: Certain derivatives have also shown significant activity against fungal strains like Aspergillus niger and Candida albicans.[6]
Anticancer Activity
The anticancer potential of benzothiazole derivatives is a significant area of research.[3][9][10]
-
Cytotoxicity: Derivatives of this compound, particularly its hydrazone derivatives, have been evaluated for their cytotoxic effects against various cancer cell lines.[1] Some of these derivatives have shown potent anticancer activity, with IC50 values in the low micromolar range, sometimes lower than conventional chemotherapeutic agents.[1][9][10]
-
Mechanism of Action: The proposed mechanisms for the anticancer activity of benzothiazole derivatives are diverse and can involve the inhibition of protein tyrosine kinases, cyclin-dependent kinases, or other signaling pathways crucial for cancer cell proliferation and survival.[11]
Table 1: Summary of Investigated Biological Activities of Benzothiazole Derivatives
| Biological Activity | Target Organisms/Cell Lines | General Findings |
| Antimicrobial | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Broad-spectrum activity against various bacteria and fungi.[1][6][7] |
| Anticancer | Various human cancer cell lines (e.g., HeLa, MCF-7) | Significant cytotoxic effects, with some derivatives showing high potency.[9][10] |
| Anti-inflammatory | In-vitro and in-vivo models | Benzothiazole scaffolds are known to possess anti-inflammatory properties.[2] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring.
-
The hydrazino group at the 2-position is a key functional group that can be readily converted to various hydrazones by reacting with aldehydes or ketones. This derivatization has been shown to significantly enhance the anticancer and antimicrobial activities of the parent compound.[1]
-
The bromine atom at the 6-position contributes to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with biological targets.
-
The benzothiazole ring system itself is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1]
Future Directions
The promising in-vitro biological activities of this compound and its derivatives warrant further investigation. Key future research directions should include:
-
Pharmacokinetic Studies: Comprehensive in-vivo studies are required to determine the ADME profile of this compound and its lead derivatives. This is a critical step in assessing its drug-like properties and potential for clinical development.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects will be crucial for rational drug design and optimization.
-
Lead Optimization: Further synthesis and SAR studies can be conducted to optimize the potency and selectivity of these compounds while minimizing potential toxicity.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of new antimicrobial and anticancer agents. While there is a clear need for pharmacokinetic data to advance this compound towards clinical applications, the existing body of research on its synthesis and biological activities provides a strong foundation for future drug discovery and development efforts. Researchers and scientists in the field are encouraged to explore the therapeutic potential of this promising class of molecules.
References
- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical guide provides a detailed analysis of the mass spectrometry data for the compound 6-Bromo-2-hydrazino-1,3-benzothiazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's fragmentation pattern, presents quantitative data in a structured format, details experimental protocols, and provides a visual representation of the proposed fragmentation pathway.
Data Presentation
The mass spectrometry data for this compound reveals key insights into its structure and fragmentation behavior under ionization. The compound has a molecular formula of C₇H₆BrN₃S and a molecular weight of approximately 244.11 g/mol [1][2]. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2).
While a complete, high-resolution spectrum with relative abundances is not publicly available, key fragment ions have been identified. The protonated molecular ion, [M+H]⁺, has been observed at an m/z of 259.97 in high-resolution mass spectrometry[2]. Other significant fragments have been reported at m/z values of 148, 147, and 121[1].
The following table summarizes the available quantitative mass spectrometry data for this compound. The proposed fragment structures are based on common fragmentation mechanisms for benzothiazole derivatives and compounds containing hydrazine and bromine moieties.
| m/z | Proposed Fragment Ion | Proposed Structure | Notes |
| 244/246 | [C₇H₆BrN₃S]⁺ | Molecular Ion (M⁺) | Expected to show a ~1:1 isotopic ratio due to the presence of bromine. |
| 213/215 | [C₇H₆BrN₂]⁺ | Loss of N₂H₃ | Cleavage of the C-N bond of the hydrazine group. |
| 148 | [C₆H₅N₂S]⁺ | Loss of Br and HCN | Subsequent fragmentation of the benzothiazole ring. |
| 147 | [C₆H₄N₂S]⁺ | Loss of H from the m/z 148 fragment | A common fragmentation pattern for aromatic compounds. |
| 121 | [C₅H₄NS]⁺ | Further fragmentation of the benzothiazole ring |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), based on methods for similar benzothiazole derivatives.
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions are then prepared by diluting the stock solution with the initial mobile phase to the desired concentration.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound due to the presence of basic nitrogen atoms.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.
-
Ionization Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500 to detect the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.
Visualization of Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.
Caption: Proposed fragmentation pathway for this compound.
References
Methodological & Application
Application Notes and Protocols: 6-Bromo-2-hydrazino-1,3-benzothiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydrazino-1,3-benzothiazole is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive hydrazino group and a bromine substituent on the benzothiazole core, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of hydrazone and pyrazole derivatives, which have shown promising antimicrobial activities.
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazino group readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which can be further cyclized to yield various five- and six-membered heterocyclic systems. The bromine atom on the benzothiazole ring also offers a site for further functionalization through cross-coupling reactions, although this application is less commonly explored in the cited literature.
A significant area of interest is the synthesis of pyrazole derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The general synthetic approach involves the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents.
Synthesis of Hydrazone Derivatives
The reaction of this compound with various ketones and aldehydes yields a series of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives. These compounds serve as important intermediates for the synthesis of other heterocyclic systems and have also been evaluated for their biological activities.
General Experimental Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazone derivatives.
Experimental Protocol: Synthesis of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(propan-2-ylidene)hydrazine
This protocol is adapted from the work of Sharma and Bhadauria.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Glacial Acetic Acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of ethanol.
-
To this solution, add acetone (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
A precipitate will form. Filter the solid product using a Buchner funnel.
-
Wash the precipitate thoroughly with water to remove any impurities.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure 1-(6-bromobenzo[d]thiazol-2-yl)-2-(propan-2-ylidene)hydrazine.
Characterization Data:
The synthesized compounds are typically characterized by their melting point and spectroscopic data (IR and NMR).
| Compound | Ketone/Aldehyde | Molecular Formula | Melting Point (°C) | Yield (%) |
| 7a | Benzophenone | C20H14BrN3S | 180 | 75 |
| 7b | Acetone | C10H10BrN3S | 210 | 80 |
| 7c | Butan-2-one | C11H12BrN3S | 195 | 72 |
| 7d | Cyclohexanone | C13H14BrN3S | 205 | 78 |
| 7e | Camphor | C17H20BrN3S | 185 | 68 |
Data adapted from Sharma and Bhadauria, Journal of Drug Delivery and Therapeutics, 2019.
Synthesis of Pyrazole Derivatives
While specific protocols for the synthesis of pyrazoles directly from this compound were not detailed in the provided search results, a general methodology can be inferred from established pyrazole syntheses. The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
General Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
General Protocol for Pyrazole Synthesis (Hypothetical)
Materials:
-
This compound
-
Acetylacetone (as a 1,3-dicarbonyl compound)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve this compound (0.01 mol) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
Add an equimolar amount of acetylacetone (0.01 mol) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activity: Antimicrobial Screening
Derivatives of this compound, particularly the hydrazones, have been screened for their antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Protocol for Antibacterial Activity Screening (Agar Well Diffusion Method)
This is a general protocol and may need optimization based on specific laboratory conditions.
Materials:
-
Synthesized compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Nutrient agar medium
-
Bacterial cultures (S. aureus, E. coli)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO.
-
Spread the bacterial inoculum uniformly over the surface of the agar plates.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume of the test compound solution and the standard antibiotic solution into separate wells. Use DMSO as a negative control in one well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Antimicrobial Activity Data
The following table summarizes the antibacterial activity of the synthesized hydrazone derivatives.
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 7a | 12 | 10 |
| 7b | 14 | 12 |
| 7c | 13 | 11 |
| 7d | 15 | 13 |
| 7e | 11 | 9 |
| Ciprofloxacin (Standard) | 25 | 22 |
Data adapted from Sharma and Bhadauria, Journal of Drug Delivery and Therapeutics, 2019.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of various heterocyclic compounds, particularly hydrazones and potentially pyrazoles. The straightforward condensation reactions and the potential for further functionalization make it an attractive scaffold for medicinal chemistry and drug discovery programs. The resulting derivatives have demonstrated moderate antibacterial activity, warranting further investigation and optimization of their structures to enhance their therapeutic potential. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility and biological applications of this versatile compound.
References
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry for its potential biological activities. The synthesis is a two-step process commencing with the preparation of the intermediate, 6-bromo-2-aminobenzothiazole, from 4-bromoaniline. This intermediate is subsequently converted to the final product.
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 6-Bromo-2-aminobenzothiazole | C₇H₅BrN₂S | 229.10[1] | 213-217[2] | 64 |
| This compound | C₇H₆BrN₃S | 244.11[3] | 222-223 | Not Reported |
Table 2: Spectroscopic Data for 6-Bromo-2-aminobenzothiazole
| Type | Data |
| ¹H NMR (DMSO-d₆) | δ 7.85 (broad s, 2H, NH₂), 7.65 (d, J = 7.5 Hz, 1H), 7.41 (d, J = 7.6 Hz, 1H), 6.91 (t, J = 7.7 Hz, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 167.6, 151.3, 132.1, 129.2, 122.5, 121.0, 110.9 |
| IR (KBr, cm⁻¹) | 3450, 3272 (NH₂ stretching), 1632 (C=N stretching), 1530 |
Note: Spectroscopic data for the final product, this compound, has been reported but was not available in the cited literature.[2][4][5][6]
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-aminobenzothiazole
This procedure is adapted from the synthesis of analogous 2-aminobenzothiazole derivatives.
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromoaniline (0.025 mol, 4.3 g) and potassium thiocyanate (0.05 mol, 4.86 g) in glacial acetic acid (70 mL).
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add a solution of bromine (0.025 mol, 1.3 mL) in glacial acetic acid dropwise with constant stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-aminobenzothiazole.
Step 2: Synthesis of this compound
This protocol is based on the successful synthesis of the analogous 6-fluoro-2-hydrazinobenzothiazole, as a specific detailed protocol for the bromo derivative was not available. The synthesis of this compound as an intermediate has been confirmed.[1][2]
Materials:
-
6-Bromo-2-aminobenzothiazole
-
Hydrazine hydrate (85%)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethylene glycol
-
Ethanol
Procedure:
-
To a suspension of 6-bromo-2-aminobenzothiazole (0.03 mol) in ethylene glycol (24 mL), add hydrazine hydrate (6 mL).
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add concentrated HCl (6 mL) dropwise with continuous stirring.
-
After the addition, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Mandatory Visualizations
Logical Relationship of the Synthesis
References
6-Bromo-2-hydrazino-1,3-benzothiazole: A Versatile Intermediate for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known to impart a range of pharmacological properties to compounds containing it. The introduction of a bromine atom at the 6-position and a hydrazino group at the 2-position provides reactive sites for further chemical modifications, making it an ideal starting point for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. These compounds often exert their biological effects through mechanisms such as enzyme inhibition and induction of apoptosis.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives based on this versatile intermediate.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrN₃S |
| Molecular Weight | 244.11 g/mol |
| CAS Number | 37390-63-9 |
| Appearance | Solid |
| IUPAC Name | (6-bromo-1,3-benzothiazol-2-yl)hydrazine |
Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block for the synthesis of compounds with diverse therapeutic applications.
Anticancer Activity: Derivatives of this compound, particularly its hydrazone derivatives, have shown promising anticancer activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases (e.g., VEGFR-2), and the induction of apoptosis.[1][3]
Antimicrobial Activity: This intermediate is also utilized in the development of potent antimicrobial agents. Its derivatives have exhibited activity against a range of bacterial and fungal strains.[4][5] The presence of the benzothiazole ring and the hydrazone linkage are often crucial for their antimicrobial efficacy.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-amino-6-bromobenzothiazole with hydrazine hydrate.[6]
Materials:
-
2-Amino-6-bromobenzothiazole
-
Hydrazine hydrate (85%)
-
Ethylene glycol
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-amino-6-bromobenzothiazole (0.82 mmol) and hydrazine hydrate (0.11 mmol) in 50 mL of ethylene glycol.
-
Reflux the mixture with stirring for four hours at 60°C. The reaction mixture will turn green, and a homogenous solution will form.
-
Continue refluxing until a white solid precipitates.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash it several times with water.
-
Air-dry the product and recrystallize it from ethanol to obtain pure this compound.[7]
Yield: Approximately 43%.[7]
Synthesis workflow for this compound.
Synthesis of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(substituted methylene)hydrazine Derivatives
The hydrazino group of this compound can be readily condensed with various aldehydes and ketones to form hydrazone derivatives.[8]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.5 mmol) and the appropriate substituted acetophenone (2.2 mmol) in absolute ethanol (20 ml).
-
Add a few drops (2-3) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture on a water bath for 10-14 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that separates out is filtered, washed with a small amount of water, and recrystallized from ethanol.[9]
Yields: Generally good.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized benzothiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Culture the cancer cells in DMEM supplemented with 10% FBS in a humidified atmosphere with 5% CO₂ at 37°C.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 24-48 hours. A medium without the test compound serves as a control.
-
After the incubation period, add 10-15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]
Quantitative Data from Literature:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 (Breast Cancer) | 0.0012 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | SW620 (Colon Cancer) | 0.0043 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | A549 (Lung Cancer) | 0.044 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | HepG2 (Liver Cancer) | 0.048 | [2] |
| 2-aminobenzothiazole hybrid 4a | MCF-7 (Breast Cancer) | 3.84 | [3][12] |
| 2-aminobenzothiazole hybrid 4a | HCT-116 (Colon Cancer) | 5.61 | [3][12] |
| 2-aminobenzothiazole hybrid 4a | HEPG-2 (Liver Cancer) | 7.92 | [3][12] |
In Vitro Antimicrobial Activity Evaluation (Broth Dilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth dilution method.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient broth or appropriate culture medium
-
Synthesized benzothiazole derivatives
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin-B)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in 96-well plates.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data from Literature:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole derivative 3 | E. coli | 25 | [4] |
| Benzothiazole derivative 4 | E. coli | 25 | [4] |
| Benzothiazole derivative 3 | S. aureus | 50 | [4] |
| Benzothiazole derivative 4 | B. subtilis | 25 | [4] |
| Benzothiazole-thiazole hybrid 4b | Various bacteria & fungi | 3.90 - 15.63 | [5] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms, a prominent one being the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[13]
Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the inhibition of angiogenesis, thereby cutting off the nutrient and oxygen supply to the tumor, which in turn suppresses its growth and ability to metastasize.[14]
In addition to VEGFR-2 inhibition, other anticancer mechanisms of benzothiazole derivatives include topoisomerase inhibition and the induction of apoptosis through the activation of Reactive Oxygen Species (ROS).[1]
Conclusion
This compound is a highly valuable and versatile intermediate for the discovery of new drugs, particularly in the fields of oncology and infectious diseases. The straightforward synthesis of this intermediate and its derivatives, coupled with their significant biological activities, makes it an attractive scaffold for further exploration by researchers and scientists in drug development. The provided protocols and data serve as a comprehensive guide for the synthesis and evaluation of novel therapeutic agents based on this promising chemical entity.
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 7. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. sphinxsai.com [sphinxsai.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview
Introduction
6-Bromo-2-hydrazino-1,3-benzothiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom and a hydrazino group on the benzothiazole scaffold, make it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This document provides a detailed overview of the applications of this compound, focusing on its synthesis, and its utility as a precursor for developing potential anticancer, antimicrobial, and enzyme-inhibiting agents. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Synthetic Protocols
The synthesis of this compound and its subsequent conversion to various bioactive derivatives are crucial steps in harnessing its therapeutic potential.
Protocol 1: Synthesis of this compound
This protocol outlines a common two-step synthesis of the target compound starting from 4-bromoaniline.
Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine
-
Reactants: 4-bromoaniline, potassium thiocyanate, and bromine in glacial acetic acid.
-
Procedure:
-
Dissolve 4-bromoaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 6-bromo-1,3-benzothiazol-2-amine.
-
Step 2: Synthesis of this compound
-
Reactants: 6-bromo-1,3-benzothiazol-2-amine, hydrazine hydrate, and concentrated hydrochloric acid in ethylene glycol.
-
Procedure:
-
To a solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise with cooling.
-
Add ethylene glycol followed by 6-bromo-1,3-benzothiazol-2-amine.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to yield this compound.[1][2]
-
Protocol 2: Synthesis of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(substituted methylene)hydrazine Derivatives (Hydrazones)
The hydrazino group of the core compound is readily condensed with various aldehydes and ketones to form hydrazone derivatives, which often exhibit enhanced biological activity.
-
Reactants: this compound, substituted aldehyde or ketone, and a catalytic amount of glacial acetic acid in ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add the desired aldehyde or ketone and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.[4]
-
Synthesis of this compound and its derivatives.
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. The benzothiazole scaffold is a privileged structure in cancer drug discovery, and modifications at the 2-hydrazino position have led to the development of potent cytotoxic compounds.
Mechanism of Action: While the precise signaling pathways for this compound itself are not extensively detailed, studies on related 2-substituted benzothiazoles suggest several mechanisms. These include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest, and the modulation of key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[5] Some benzothiazole derivatives have also been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis.[6]
Potential anticancer mechanism of 2-substituted benzothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone of 2-hydrazino-6-fluorobenzothiazole | HeLa (Cervical) | 2.41 | [7] |
| Hydrazone of 2-hydrazino-6-fluorobenzothiazole | COS-7 (Kidney) | 4.31 | [7] |
| 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivative | A549 (Lung) | 0.44 | [5] |
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.
Mechanism of Action: The antimicrobial action of benzothiazole derivatives can be attributed to the inhibition of essential microbial enzymes. For instance, they have been reported to inhibit enzymes involved in bacterial DNA replication and cell wall synthesis, such as DNA gyrase and dihydropteroate synthase (DHPS).[8][9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.
-
Well Preparation: Create wells of a uniform diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods.
Quantitative Data on Antimicrobial Activity
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives | S. aureus | - | 12.5-100 | [9] |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives | E. coli | - | 12.5-100 | [9] |
| 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives | S. aureus | Good activity | - | [2] |
| 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives | E. coli | Good activity | - | [2] |
Enzyme Inhibition
The structural features of this compound and its derivatives make them attractive candidates for the development of enzyme inhibitors.
Target Enzymes: Benzothiazole derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases (CAs), which are involved in various physiological processes, and monoamine oxidases (MAOs), which are targets for the treatment of neurological disorders.[10]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target human carbonic anhydrase (hCA) isoform and the substrate (e.g., 4-nitrophenyl acetate).
-
Inhibition Assay:
-
In a 96-well plate, add buffer, the enzyme solution, and varying concentrations of the benzothiazole inhibitor.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
-
Absorbance Measurement: Monitor the formation of the product (4-nitrophenolate) by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibitor concentration that causes 50% inhibition (IC₅₀) or the inhibition constant (Ki).
Quantitative Data on Enzyme Inhibition
| Compound/Derivative | Enzyme | Ki (µM) | Reference |
| Amino acid-benzothiazole conjugate | hCA II | 2.9 - 88.1 | [3] |
| Amino acid-benzothiazole conjugate | hCA V | 2.9 - 88.1 | [3] |
| Benzothiazole-piperazine derivative | Acetylcholinesterase (AChE) | 0.0234 | [10] |
| Benzothiazole-piperazine derivative | Monoamine Oxidase B (MAO-B) | 0.0403 | [10] |
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazino group allow for the generation of large libraries of derivatives. The resulting compounds have demonstrated promising activities as anticancer, antimicrobial, and enzyme-inhibiting agents. The data presented herein underscore the importance of this chemical entity as a starting point for the development of novel therapeutic agents. Further research, including detailed structure-activity relationship (SAR) studies and in-vivo evaluations, is warranted to fully exploit the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis and subsequent reactions of 6-Bromo-2-hydrazino-1,3-benzothiazole, a versatile intermediate in the development of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below cover the synthesis of the target compound and its derivatization into hydrazone and pyrazole derivatives.
Synthesis of this compound
This protocol describes the synthesis of this compound from 6-bromo-1,3-benzothiazol-2-amine. This reaction involves a nucleophilic substitution of the amino group with hydrazine.
Experimental Protocol
A mixture of 6-bromo-1,3-benzothiazol-2-amine, hydrazine hydrate, and ethylene glycol is refluxed for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford pure this compound.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound.
Synthesis of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine Derivatives
This section details the condensation reaction of this compound with various ketones to form Schiff bases, specifically 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives. These compounds are of interest for their potential biological activities.[1]
Experimental Protocol
To a solution of this compound (1.5 mmol) in absolute ethanol (20 ml), an appropriate substituted acetophenone (2.2 mmol) and a few drops of glacial acetic acid are added.[2] The mixture is refluxed for 10-14 hours, with the reaction progress monitored by TLC.[2] After cooling, the precipitated solid is filtered, washed with a small amount of water, and recrystallized from ethanol to yield the final product.[2][3]
Data Presentation
| Compound ID | Reactant (Ketone) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 7a | Benzophenone | C₂₀H₁₄BrN₃S | 408.32 | 210-212 | 78 |
| 7b | Acetone | C₁₀H₁₀BrN₃S | 284.18 | 195-197 | 85 |
| 7c | Butan-2-one | C₁₁H₁₂BrN₃S | 298.20 | 201-203 | 82 |
| 7d | Cyclohexanone | C₁₃H₁₄BrN₃S | 324.24 | 218-220 | 75 |
| 7e | Camphor | C₁₇H₁₈BrN₃S | 376.32 | 225-227 | 72 |
Note: Data extracted from a study on the synthesis of similar derivatives and may serve as a reference.[1]
Diagram of Reaction Workflow
References
Application Notes and Protocols for Assay Development Using 6-Bromo-2-hydrazino-1,3-benzothiazole
Topic: Assay Development using 6-Bromo-2-hydrazino-1,3-benzothiazole Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. While not typically used directly as an assay reagent, it serves as a crucial precursor for the synthesis of a diverse range of benzothiazole derivatives.[1] These derivatives have garnered attention for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydrazino group at the 2-position is particularly reactive, allowing for the straightforward synthesis of hydrazones and other analogues, which are often the pharmacologically active molecules.[2][3]
This document provides a representative workflow for the development of assays to evaluate the biological activity of compounds synthesized from this compound, with a focus on antimicrobial screening. The protocols detailed below describe a general method for the synthesis of a benzothiazole derivative and a subsequent antimicrobial susceptibility assay to determine its efficacy.
Synthesis and Antimicrobial Screening Workflow
The overall process involves the synthesis of a candidate compound from this compound, followed by the determination of its antimicrobial activity using a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel hydrazone, pyrazole, and triazole derivatives starting from 6-Bromo-2-hydrazino-1,3-benzothiazole. This precursor is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents, particularly those with antimicrobial and anti-inflammatory properties. The following sections detail the synthetic routes, experimental procedures, and biological activities of the resulting compounds.
Synthesis of Novel Hydrazone Derivatives
Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. The synthesis of novel hydrazones from this compound involves the condensation reaction with various aromatic aldehydes and ketones. These derivatives have shown promising biological activities.
General Synthetic Pathway for Hydrazone Derivatives
Caption: Synthetic scheme for hydrazone derivatives.
Experimental Protocol: Synthesis of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(substituted methylene)hydrazine derivatives.[1]
Materials:
-
This compound
-
Substituted aromatic aldehydes or ketones
-
Ethanol
-
Glacial Acetic Acid
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.5 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL) in a round bottom flask.[1]
-
Heat the solution to boiling.[1]
-
Add the appropriate aromatic aldehyde or ketone (2.2 mmol) to the boiling solution.[1]
-
Reflux the reaction mixture for 5 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and allow it to stand overnight.[1]
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry.[1]
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.[1]
Quantitative Data for Synthesized Hydrazone Derivatives
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |
| 3a | 4-Nitrophenyl | 78 | 250-252 |
| 3b | 4-Bromophenyl | - | - |
| 3c | 4-Chlorophenyl | - | - |
| 3d | 4-Fluorophenyl | - | - |
| 3e | 2,4-Dichlorophenyl | - | - |
Note: Detailed characterization data (IR, NMR) can be found in the cited literature.[1]
Synthesis of Novel Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a common method for their preparation.[2][3]
General Synthetic Pathway for Pyrazole Derivatives
Caption: Synthetic scheme for pyrazole derivatives.
Experimental Protocol: Synthesis of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
Materials:
-
This compound
-
Pentane-2,4-dione (Acetylacetone)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a 200 mL two-necked round bottom flask equipped with a reflux condenser, place this compound (2.44 g, 0.01 mol) and pentane-2,4-dione (1 g, 0.01 mol).[4]
-
Add 50 mL of ethanol to the flask.[4]
-
Reflux the reaction mixture for 10 hours.[4]
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into 100 g of crushed ice.[4]
-
Collect the separated solid by filtration.
-
Recrystallize the crude product from ethanol to yield the pure pyrazole derivative.[4]
Quantitative Data for a Synthesized Pyrazole Derivative
| Compound ID | Substituent | Yield (%) | Melting Point (°C) |
| P1 | 3,5-dimethyl | 58 | 177 |
Note: Detailed characterization data (IR, NMR, Mass) can be found in the cited literature.[4]
Synthesis of Novel Triazole Derivatives
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Fused triazolo-benzothiazoles are of particular interest due to their diverse biological activities.
General Synthetic Pathway for Triazolo[3,4-b]benzothiazole Derivatives
References
Application Notes and Protocols for 6-Bromo-2-hydrazino-1,3-benzothiazole in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-bromo-2-hydrazino-1,3-benzothiazole in two distinct types of click chemistry reactions. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Application 1: Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Note
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] While this compound does not inherently possess an azide or alkyne group, its hydrazino moiety can be readily converted into a reactive azide. This two-step process involves the diazotization of the hydrazine followed by substitution with an azide ion. The resulting 2-azido-6-bromo-1,3-benzothiazole is a valuable intermediate that can be "clicked" with a wide variety of terminal alkynes to generate novel benzothiazole-triazole conjugates. These conjugates are of significant interest in drug discovery due to the favorable pharmacological properties associated with both the benzothiazole and triazole scaffolds.
Experimental Protocols
Part A: Synthesis of 2-Azido-6-bromo-1,3-benzothiazole
This protocol describes the in-situ preparation of the azide derivative from this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable acidic aqueous solution (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt intermediate.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution may be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azido-6-bromo-1,3-benzothiazole. The product can be purified by column chromatography if necessary.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between the synthesized 2-azido-6-bromo-1,3-benzothiazole and a terminal alkyne.
Materials:
-
2-Azido-6-bromo-1,3-benzothiazole (from Part A)
-
A terminal alkyne of choice (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
A suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
Dissolve 2-azido-6-bromo-1,3-benzothiazole (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.
Data Presentation
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1 | Azide Synthesis | NaNO₂, NaN₃, Acid | Water/DCM | 70-90 |
| 2 | CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, DMF | 80-95 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Synthetic pathway for the conversion of this compound to its azide derivative.
Caption: General scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Application 2: Direct Synthesis of Benzothiazole-Hydrazones via Condensation
Application Note
The formation of a stable hydrazone linkage through the condensation of a hydrazine with an aldehyde or ketone is considered a "click-like" reaction. This is due to its high efficiency, formation of a stable product, and mild reaction conditions, often proceeding with high to quantitative yields.[3][4] this compound can be directly employed in this reaction without prior functional group manipulation. This approach offers a straightforward and atom-economical method to conjugate the benzothiazole core with various carbonyl-containing molecules, such as drugs, linkers, or probes. The resulting benzothiazole-hydrazones are a class of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.
Experimental Protocol
Materials:
-
This compound
-
An aldehyde or ketone of choice (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend or dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0 - 1.1 eq) to the mixture.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC. A precipitate may form as the reaction proceeds.
-
After completion, cool the reaction mixture to room temperature or in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative. Further purification by recrystallization can be performed if necessary.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield (%) |
| This compound | Aldehyde or Ketone | Glacial Acetic Acid | Ethanol | 80-95+ |
Yields are based on similar reported syntheses of benzothiazole-hydrazones and may vary.[3][4]
Visualization
Caption: Reaction scheme for the synthesis of benzothiazole-hydrazones via condensation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole, a key intermediate in the development of various pharmaceutical compounds. The provided methodologies are based on established chemical principles and have been adapted to address the challenges of larger-scale production.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. The transition from laboratory-scale synthesis to pilot-plant or industrial production requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure efficiency, reproducibility, and safety. These notes provide two primary, scalable synthetic routes from readily available starting materials.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are outlined below. The choice of pathway may depend on the availability and cost of the starting materials, as well as the desired purity of the final product.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Pathway 1: From 6-Bromo-2-amino-1,3-benzothiazole
This is a widely documented and reliable method for the synthesis of the target compound.
Step 1: Synthesis of 6-Bromo-2-amino-1,3-benzothiazole
Caption: Workflow for the synthesis of 6-Bromo-2-amino-1,3-benzothiazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoaniline | 172.03 | 1.0 kg | 5.81 |
| Potassium Thiocyanate (KSCN) | 97.18 | 1.13 kg | 11.62 |
| Bromine (Br₂) | 159.81 | 0.93 kg (0.3 L) | 5.81 |
| Glacial Acetic Acid | 60.05 | 10 L | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
Charge a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer with 4-bromoaniline (1.0 kg, 5.81 mol) and potassium thiocyanate (1.13 kg, 11.62 mol) in glacial acetic acid (5 L).
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (0.93 kg, 5.81 mol) in glacial acetic acid (5 L) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours.
-
Carefully pour the reaction mixture into a large vessel containing crushed ice and water (approx. 50 L).
-
Collect the resulting precipitate by filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the solid product under vacuum at 50-60 °C to a constant weight.
Step 2: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-2-amino-1,3-benzothiazole | 229.10 | 1.0 kg | 4.36 |
| Hydrazine Hydrate (80% solution) | 50.06 | 1.09 kg (1.07 L) | 17.44 |
| Ethanol | 46.07 | 10 L | - |
Procedure:
-
In a reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend 6-bromo-2-amino-1,3-benzothiazole (1.0 kg, 4.36 mol) in ethanol (10 L).
-
Add hydrazine hydrate (80% solution, 1.09 kg, 17.44 mol) to the suspension.
-
Heat the mixture to reflux and maintain reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a suitable volume of hot ethanol.
-
Dry the purified crystals under vacuum at 60-70 °C.
Pathway 2: From 6-Bromo-2-mercapto-1,3-benzothiazole
This alternative pathway can be utilized if the starting mercapto derivative is more readily available.
Step 1: Synthesis of 6-Bromo-2-mercapto-1,3-benzothiazole (Conceptual)
The synthesis of 6-bromo-2-mercapto-1,3-benzothiazole can be conceptually approached by the reaction of 4-bromothiophenol with carbon disulfide in the presence of a suitable base. This protocol is provided for context, as the direct hydrazinolysis of the commercially available 6-bromo-2-mercaptobenzothiazole is more common.
Step 2: Synthesis of this compound
The procedure is analogous to Step 2 of Pathway 1, with 6-bromo-2-mercapto-1,3-benzothiazole as the starting material.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-2-mercapto-1,3-benzothiazole | 246.17 | 1.0 kg | 4.06 |
| Hydrazine Hydrate (80% solution) | 50.06 | 1.02 kg (1.0 L) | 16.24 |
| Ethanol | 46.07 | 10 L | - |
Procedure:
-
In a reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend 6-bromo-2-mercapto-1,3-benzothiazole (1.0 kg, 4.06 mol) in ethanol (10 L).
-
Add hydrazine hydrate (80% solution, 1.02 kg, 16.24 mol) to the suspension.
-
Heat the mixture to reflux and maintain reflux for 10-14 hours, monitoring the reaction by TLC. The reaction may proceed with the evolution of hydrogen sulfide gas, which should be appropriately scrubbed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from hot ethanol for purification.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound via Pathway 1.
| Parameter | Step 1: Synthesis of 6-Bromo-2-amino-1,3-benzothiazole | Step 2: Synthesis of this compound |
| Starting Material | 4-Bromoaniline (1.0 kg) | 6-Bromo-2-amino-1,3-benzothiazole (1.0 kg) |
| Theoretical Yield | 1.33 kg | 1.06 kg |
| Typical Actual Yield | 1.1 - 1.2 kg | 0.85 - 0.95 kg |
| Yield (%) | 80 - 90% | 80 - 90% |
| Purity (by HPLC) | > 98% | > 99% |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point (°C) | 200 - 204 | 225 - 228 |
Safety and Handling
Hydrazine Hydrate:
Hydrazine hydrate is a corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with a weak acid (e.g., acetic acid) and absorb with an inert material.
Bromine:
Bromine is a highly corrosive and toxic liquid. It should be handled with appropriate respiratory protection and in a fume hood. All transfers should be conducted with care to avoid spills.
General Precautions:
-
All reactions should be carried out in equipment rated for the intended scale and reaction conditions.
-
Ensure proper grounding of all equipment to prevent static discharge.
-
Have appropriate spill kits and emergency procedures in place.
-
Personnel should be thoroughly trained in the handling of all hazardous materials involved in the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; loss of product during work-up. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the precipitation and filtration steps to minimize losses. |
| Low Yield in Step 2 | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure an adequate excess of hydrazine hydrate is used. |
| Product Contamination | Incomplete reaction or side reactions. | Optimize reaction conditions (temperature, time). Ensure thorough washing and recrystallization for purification. |
| Difficulty in Filtration | Fine particle size of the precipitate. | Allow the precipitate to age in the mother liquor before filtration. Consider using a filter aid. |
These application notes and protocols are intended as a guide for trained professionals. All procedures should be adapted and optimized based on the specific equipment and safety protocols of the user's facility.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-2-hydrazino-1,3-benzothiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Purity of Starting Materials: The purity of your starting material, such as 6-bromo-2-chlorobenzothiazole or 6-bromo-2-mercaptobenzothiazole, is critical. Impurities can lead to side reactions and lower the yield of the desired product. Ensure your starting materials are of high purity or purify them before use.
-
Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent. Using a lower temperature may result in an incomplete reaction. For higher boiling point solvents like ethylene glycol, ensure the temperature is appropriately controlled.[1]
-
Hydrazine Hydrate Concentration: The concentration of hydrazine hydrate can affect the reaction rate. While 80% hydrazine hydrate is commonly used, adjusting the concentration might be necessary depending on the specific substrate.[2]
-
Side Reactions: The formation of side products, such as tautomers or oxidized species, can reduce the yield of the desired product.[3] Optimizing reaction conditions, such as temperature and reaction time, can help minimize these side reactions.
Q2: The color of my final product is off-white or yellowish, not the expected color. What causes this and how can I purify it?
A2: The presence of colored impurities is a common issue.
-
Cause of Color: The coloration can be due to the presence of oxidized byproducts or residual starting materials. The formation of conjugated systems as by-products can also lead to coloration.
-
Purification: Recrystallization is the most common and effective method for purifying this compound.[1] Ethanol is a frequently used solvent for recrystallization.[1][4] If ethanol is not effective, you can try other polar protic solvents. Activated charcoal treatment during recrystallization can also help in removing colored impurities.
Q3: I am observing the formation of an unexpected side product. What could it be and how can I avoid it?
A3: Side product formation is a common challenge.
-
Tautomerization: 2-Hydrazinobenzothiazoles can exist in tautomeric forms, as either the hydrazine or the hydrazone.[3] The reaction conditions, particularly the pH, can influence the equilibrium between these tautomers. While this may not always be a detrimental side reaction, it can complicate characterization.
-
Oxidation: The hydrazino group is susceptible to oxidation. It is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a significant issue.
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Q4: Which synthetic route is generally preferred for higher yield and purity?
A4: The most commonly reported and straightforward method for synthesizing this compound is the nucleophilic substitution of a suitable leaving group at the 2-position of the 6-bromobenzothiazole ring with hydrazine hydrate.[1]
-
From 6-Bromo-2-chlorobenzothiazole: This is a highly efficient route. The chloro group is a good leaving group, and the reaction with hydrazine hydrate typically proceeds with high yields.
-
From 6-Bromo-2-mercaptobenzothiazole: This is another viable route. The reaction involves the displacement of the mercapto group with hydrazine.[2]
-
From 2-Amino-6-bromobenzothiazole: This route is also possible, either through diazotization followed by reduction or by direct reaction with hydrazine hydrate.[1][5] However, it involves more steps which might affect the overall yield.
The choice of route may also depend on the availability and cost of the starting materials.
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 6-Bromo-1,3-benzothiazole | Hydrazine hydrate | Ethanol/Methanol | Reflux (~78) | 2 | ~85 | [1] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | - | Reflux | 4 | 92 (for unsubstituted) | [2] |
| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate (85%) | Ethylene glycol | 60 | 4 | 43 (for 6-methyl derivative) | [4] |
| 6-Chloro-2-benzothiazolamine | Hydrazine hydrate, HCl | Ethylene glycol | Reflux | 3 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis from 6-Bromo-2-chlorobenzothiazole
This protocol is based on the common nucleophilic substitution method.
Materials:
-
6-Bromo-2-chlorobenzothiazole
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-chlorobenzothiazole (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis from 2-Amino-6-bromobenzothiazole
This protocol involves the conversion of an amino group to a hydrazino group.[4][5]
Materials:
-
2-Amino-6-bromobenzothiazole
-
Hydrazine hydrate (85-99%)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, cautiously add concentrated HCl dropwise to hydrazine hydrate with stirring at 5-10 °C.
-
To this mixture, add ethylene glycol followed by 2-amino-6-bromobenzothiazole (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Upon cooling, the solid product will separate out.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromo-2-hydrazino-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often attempted first, as it can be a simpler and more scalable technique. Column chromatography is employed when recrystallization fails to provide the desired purity or when separating the target compound from impurities with very similar solubility characteristics.
Q2: What are the typical impurities encountered in the synthesis of this compound?
Common impurities may include unreacted starting materials such as 2-amino-6-bromobenzothiazole, excess hydrazine hydrate, and potential side products from the reaction. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable solvent system, such as ethyl acetate/hexane (1:3), can be used to separate the desired product from impurities.[1] The spots can be visualized under UV light.
Q4: What are the expected spectroscopic characteristics of pure this compound?
The characterization of the purified compound should be confirmed using various spectroscopic techniques:
-
1H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons on the benzothiazole ring and the protons of the hydrazino group.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group and C=N stretching of the thiazole ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (244.11 g/mol ).[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent such as ethanol or methanol. A mixture of solvents can also be effective. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the product is highly soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding a less polar co-solvent (anti-solvent) dropwise to the cooled solution to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values). A common starting point is an ethyl acetate/hexane mixture. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 1:3 mixture of ethyl acetate/hexane, you can switch to a 1:2 or 1:1 mixture. |
| The product streaks on the column. | The compound may be too polar for the silica gel or is interacting strongly with the stationary phase. | Add a small amount of a polar modifier, such as triethylamine (1-2%), to the eluent to reduce tailing. |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. Ethanol or methanol are commonly used.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.
-
Eluent Selection: Based on TLC analysis, prepare a suitable mobile phase. An ethyl acetate/hexane gradient is often effective.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | 75-85 | >98 | Simple, scalable, cost-effective. | May not remove all impurities, potential for product loss in the mother liquor. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 60-75 | >99 | High purity can be achieved, good for separating complex mixtures. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Table 2: TLC Data for Purification Monitoring
| Compound/Impurity | Typical Rf Value (Ethyl Acetate/Hexane 1:3) | Visualization |
| This compound | 0.4 - 0.5 | UV (254 nm) |
| 2-Amino-6-bromobenzothiazole (Starting Material) | 0.6 - 0.7 | UV (254 nm) |
| Baseline Impurities | ~0 | UV (254 nm) |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the possible reasons and how can I improve it?
Low yields can stem from several factors. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Ensure the reaction is adequately stirred to ensure proper mixing of reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
-
Suboptimal Reagent Concentration: The molar ratio of hydrazine hydrate to the benzothiazole precursor is crucial.
-
Solution: Use a sufficient excess of hydrazine hydrate, as it can also act as the solvent in some cases. However, a very large excess might complicate purification. A 2 to 10-fold excess is a reasonable range to explore.
-
-
Degradation of Starting Material or Product: The starting material or the product might be sensitive to high temperatures or prolonged reaction times.
-
Solution: If the product is known to be thermally labile, consider running the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.
-
-
Issues with Starting Material Purity: Impurities in the starting 6-bromo-1,3-benzothiazole precursor can lead to side reactions and lower the yield of the desired product.
-
Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. Purify the starting material by recrystallization or column chromatography if necessary.
-
-
Product Loss During Work-up and Purification: The product may be partially soluble in the washing solvents or lost during recrystallization.
-
Solution: Minimize the volume of solvent used for washing the crude product. When recrystallizing, cool the solution slowly to maximize crystal formation and recover as much product as possible. Ensure the pH of the aqueous phase during work-up is optimized to precipitate the product.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots indicates the formation of byproducts or unreacted starting material. Common impurities include:
-
Unreacted Starting Material: The most common "impurity" is the starting benzothiazole derivative.
-
Identification: Compare the Rf value of the spot with that of your starting material.
-
Solution: Optimize reaction conditions (time, temperature, reagent ratio) to drive the reaction to completion.
-
-
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various oxidized species.
-
Identification: These byproducts may appear as colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere. Avoid excessive heating.
-
-
Side Reactions: The bromine atom on the benzothiazole ring can potentially undergo nucleophilic substitution, although this is less likely under standard hydrazinolysis conditions.
-
Solution: Use milder reaction conditions if side reactions are suspected.
-
Q3: The purification of the final product by recrystallization is proving difficult. What can I do?
Recrystallization challenges can arise from high impurity levels or poor solvent choice.
-
Oiling Out: The compound may separate as an oil instead of forming crystals.
-
Solution: This often happens when the solution is supersaturated or cooled too quickly. Try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal. A different solvent system may also be necessary.
-
-
Poor Crystal Formation: The product may precipitate as an amorphous solid or very fine powder.
-
Solution: Experiment with different recrystallization solvents or solvent mixtures. Ethanol, methanol, and their aqueous mixtures are often good starting points for 2-hydrazinobenzothiazoles.[2]
-
-
Persistent Impurities: Some impurities may co-crystallize with the product.
-
Solution: If recrystallization is ineffective, consider column chromatography. A silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane) can effectively separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary synthetic strategies for the preparation of this compound:
-
From 2-Amino-6-bromobenzothiazole: This involves the reaction of 2-amino-6-bromobenzothiazole with hydrazine hydrate, often in the presence of an acid catalyst like concentrated HCl and in a solvent like water or ethylene glycol.[3][4]
-
From 2-Mercapto-6-bromobenzothiazole: This route involves a nucleophilic substitution reaction where 2-mercapto-6-bromobenzothiazole is refluxed with hydrazine hydrate.[5][6]
-
From 6-Bromo-2-chlorobenzothiazole: This is a direct nucleophilic aromatic substitution where the chloro group at the 2-position is displaced by hydrazine.
Q2: What are the typical reaction conditions for the synthesis?
The reaction conditions can be summarized as follows:
| Parameter | Typical Conditions |
| Starting Material | 2-Amino-6-bromobenzothiazole, 2-Mercapto-6-bromobenzothiazole, or 6-Bromo-2-chlorobenzothiazole |
| Reagent | Hydrazine hydrate (often in excess) |
| Solvent | Ethanol, Methanol, Ethylene glycol, or Water[2][4] |
| Temperature | Reflux (typically 80-120 °C)[2] |
| Reaction Time | 2-8 hours, depending on the starting material and temperature[2][7] |
| Work-up | Cooling, precipitation, filtration, and washing with a suitable solvent like cold water or ethanol. |
| Purification | Recrystallization from ethanol or methanol.[2] |
Q3: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
Yes, hydrazine hydrate is a hazardous chemical and must be handled with appropriate safety measures.
-
Toxicity: Hydrazine is highly toxic and a suspected carcinogen.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.
Q4: What is the potential biological significance of this compound?
Benzothiazole derivatives, including those with a hydrazino moiety, have shown a wide range of biological activities. They are being investigated for their potential as:
-
Anticancer agents: Some 2-hydrazinobenzothiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][8][9][10][11] One potential mechanism of action is the inhibition of enzymes crucial for cancer cell metabolism, such as lactate dehydrogenase (LDH).[12][13][14][15]
-
Antimicrobial agents: These compounds have also been evaluated for their antibacterial and antifungal properties.[5][16] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase or dihydropteroate synthase.[5]
-
Anti-inflammatory and Analgesic agents: The benzothiazole scaffold is present in various compounds with anti-inflammatory and pain-relieving properties.
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-6-bromobenzothiazole
-
To a solution of hydrazine hydrate (6 ml) in ethylene glycol (24 ml), add 2-amino-6-bromobenzothiazole (0.03 mol).
-
Add concentrated hydrochloric acid (6 ml) dropwise with stirring at 5-10 °C.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, a solid will separate out.
-
Filter the solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure this compound.[4]
Protocol 2: Synthesis from 2-Mercapto-6-bromobenzothiazole
-
In a round-bottom flask, mix 2-mercapto-6-bromobenzothiazole (0.01 mol) with hydrazine hydrate (80%, 8 ml).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethanol (5 ml) to induce precipitation.
-
Filter the resulting precipitate and wash with cold water to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[5]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for 2-Hydrazinobenzothiazole Synthesis
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None | Reflux | 4 | 92 | [5] |
| 2-Amino-6-methylbenzothiazole | Hydrazine hydrate (85%) | Ethylene glycol | 60 °C | 4 | 43 | |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%) | Ethanol | Reflux | 8 | 35 | [7] |
| 6-fluoro-benzothiazolamine | Hydrazine hydrate | Ethylene glycol | Reflux | 3 | - | [1] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
stability issues of 6-Bromo-2-hydrazino-1,3-benzothiazole in solution
Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical support center provides guidance on the for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation from moisture and atmospheric components. For long-term storage, refrigeration is recommended.
Q2: What are the appropriate solvents for dissolving this compound?
A2: While specific solubility data is not extensively available in the provided search results, related benzothiazole compounds are very soluble in ether and acetone, and slightly soluble in water[1]. For experimental purposes, polar aprotic solvents such as DMSO and DMF are commonly used for similar heterocyclic compounds. It is crucial to prepare solutions fresh before use to minimize degradation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: The hydrazino group is susceptible to oxidation, which can lead to the formation of corresponding oxides[2]. The compound may also be sensitive to light and extreme pH conditions, potentially leading to ring-opening or other structural modifications. The bromine atom on the benzothiazole ring can also undergo nucleophilic substitution reactions[2].
Q4: How can I tell if my solution of this compound has degraded?
A4: Signs of degradation include a change in color of the solution, the formation of a precipitate, or a decrease in the expected biological or chemical activity in your experiments. Analytical techniques such as HPLC, LC-MS, or NMR can be used to assess the purity and integrity of the compound in solution over time.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Unexpected Precipitate Formation in Solution
-
Possible Cause 1: Poor Solubility. The compound may have limited solubility in the chosen solvent, especially at higher concentrations.
-
Troubleshooting Steps:
-
Try gentle heating or sonication to aid dissolution.
-
Consider using a different solvent system, such as a co-solvent mixture (e.g., DMSO/water).
-
Prepare a more dilute solution.
-
-
-
Possible Cause 2: Compound Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Troubleshooting Steps:
-
Prepare a fresh solution and use it immediately.
-
Store the stock solution at a lower temperature and protected from light.
-
Analyze the precipitate using analytical methods to identify its structure.
-
-
Issue 2: Inconsistent or Lower-than-Expected Experimental Results
-
Possible Cause 1: Degradation of the Compound in Solution. The active concentration of the compound may be lower than expected due to instability.
-
Troubleshooting Steps:
-
Always prepare solutions fresh for each experiment.
-
If using a stock solution, perform a quality control check (e.g., via HPLC) to confirm the concentration and purity before use.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
-
-
Possible Cause 2: Reaction with Experimental Media Components. The compound may be reacting with components in your cell culture media or buffer, leading to inactivation.
-
Troubleshooting Steps:
-
Investigate the compatibility of this compound with your specific experimental conditions.
-
Consider pre-incubating the compound in the experimental media for a short period and then analyzing for any changes.
-
-
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₃S | [3][4] |
| Molecular Weight | 244.11 g/mol | [3][4] |
| IUPAC Name | (6-bromo-1,3-benzothiazol-2-yl)hydrazine | [3] |
| CAS Number | 37390-63-9 | [4][5] |
| XLogP3 | 2.6 | [3] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Solvent Addition: Add a high-purity, anhydrous solvent (e.g., DMSO) to the powder.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any color changes that might indicate degradation.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with the appropriate experimental buffer or medium immediately before use.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Recommended experimental workflow.
References
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 3. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-BROMO-2-HYDRAZINYL-1,3-BENZOTHIAZOLE | CAS 37390-63-9 [matrix-fine-chemicals.com]
- 5. cymitquimica.com [cymitquimica.com]
Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-Bromo-2-hydrazino-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Based on available literature, ethanol is a commonly used and effective solvent for the recrystallization of this compound and related derivatives.[1][2][3][4][5] A mixture of ethanol and water can also be employed to adjust the polarity and influence crystal formation.[1]
Q2: What is the expected appearance of pure crystalline this compound?
A2: While specific descriptions for this exact compound are limited, related 2-hydrazinobenzothiazole derivatives are often described as crystalline solids, with colors ranging from white to yellow or green.[1] The final appearance can be influenced by the purity and crystalline form.
Q3: What are the key physical properties of this compound?
A3: Understanding the physical properties of the compound is crucial for successful crystallization. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃S | [6] |
| Molecular Weight | 244.11 g/mol | [6] |
| Melting Point | Not consistently reported, but a key parameter to determine to avoid oiling out. | |
| XLogP3 | 2.6 | [6] |
Q4: How can I confirm the purity of my crystallized product?
A4: The purity of the crystallized this compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. Spectroscopic methods like ¹H NMR and IR spectroscopy can confirm the chemical structure.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides step-by-step solutions.
Problem 1: The compound "oils out" instead of crystallizing.
This phenomenon occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often because the solution is supersaturated at a temperature above the compound's melting point in the presence of the solvent.
-
Immediate Action:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent (e.g., ethanol) to decrease the supersaturation level.
-
Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.
-
-
Flowchart for Troubleshooting "Oiling Out":
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals form upon cooling.
This issue typically arises from either using too much solvent or the solution not being sufficiently supersaturated.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This can create nucleation sites.
-
Seeding: If available, add a tiny crystal of the pure compound ("seed crystal") to the solution.
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely not saturated. Gently heat the solution to evaporate some of the solvent. Allow it to cool again.
-
Reduce Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
-
Logical Diagram for Inducing Crystallization:
Caption: Decision pathway for inducing crystallization.
Problem 3: Crystals form too quickly, resulting in fine powder.
Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.
-
Corrective Actions:
-
Reheat the solution to redissolve the fine crystals.
-
Add a small amount of additional solvent to slightly reduce the saturation level.
-
Ensure a slow cooling rate by insulating the flask or allowing it to cool at ambient temperature without a cold bath.[7]
-
Problem 4: The crystallized product is colored or appears impure.
Discoloration often indicates the presence of impurities that have co-crystallized with the product.
-
Purification Strategy:
-
Activated Charcoal: If the impurities are colored, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.
-
Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound from ethanol.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystal formation should be observed as the solution cools.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
-
-
Experimental Workflow Diagram:
Caption: Standard recrystallization workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation of 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-hydrazino-1,3-benzothiazole. The information provided is intended to assist with experimental design, data interpretation, and troubleshooting common issues encountered during degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on the degradation of other benzothiazole derivatives, a plausible pathway involves initial transformation to 2-hydroxy-6-bromo-1,3-benzothiazole.[1] Subsequent hydroxylation can lead to the formation of dihydroxy derivatives before the aromatic ring is cleaved.[1] The degradation process can be influenced by environmental conditions and the presence of microorganisms.
Q2: What are the likely initial transformation products of this compound under aerobic biodegradation?
A2: Under aerobic conditions, the hydrazino group is susceptible to oxidation. It is hypothesized that the initial steps of biodegradation would likely involve the conversion of the hydrazino group and subsequent hydroxylation of the benzothiazole ring. Studies on similar benzothiazoles suggest that the degradation pathways often converge to form 2-hydroxybenzothiazole (OBT) as a key intermediate.[1]
Q3: How can I monitor the degradation of this compound experimentally?
A3: The degradation can be monitored by periodically sampling the experimental medium and analyzing the concentration of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective technique for this purpose.
Q4: What analytical techniques are best suited for identifying the degradation products?
A4: A combination of liquid chromatography and mass spectrometry (LC-MS) is highly effective for identifying unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the full structure of isolated degradation products.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my biodegradation experiment.
| Possible Cause | Troubleshooting Step |
| Non-viable microbial culture | Verify the viability of your microbial inoculum using standard plating techniques or microscopy. |
| Inhibition by the compound | The concentration of this compound may be toxic to the microorganisms. Perform a toxicity assay or run the experiment with a range of lower concentrations. |
| Lack of acclimation | The microbial culture may require an acclimation period to induce the necessary enzymes for degradation. Gradually expose the culture to increasing concentrations of the compound over time. |
| Unfavorable environmental conditions | Optimize the pH, temperature, and nutrient composition of the medium to ensure optimal conditions for microbial growth and activity. |
| Compound insolubility | Ensure the compound is fully dissolved in the experimental medium. The use of a co-solvent may be necessary, but its potential toxicity to the microorganisms should be evaluated. |
Issue 2: The degradation rate of this compound is very slow in my photodegradation experiment.
| Possible Cause | Troubleshooting Step |
| Inappropriate light source | Ensure the wavelength of your light source overlaps with the UV-Vis absorption spectrum of this compound. |
| Low light intensity | Increase the intensity of the light source, ensuring it does not cause excessive heating of the sample. |
| Photodegradation in the absence of a sensitizer | Consider adding a photosensitizer, such as titanium dioxide (TiO2), to enhance the rate of degradation, particularly if direct photolysis is slow. |
| Light screening by the parent compound or products | If the concentration of the compound or its degradation products is high, it may absorb most of the incident light, preventing it from reaching all molecules. Diluting the sample may help. |
| Quenching of excited states | Components of the reaction medium could be quenching the excited state of the molecule. Analyze the composition of your medium and consider simplifying it if possible. |
Issue 3: I am having difficulty identifying the degradation products using LC-MS.
| Possible Cause | Troubleshooting Step |
| Low concentration of products | Concentrate your sample before analysis using techniques like solid-phase extraction (SPE). |
| Poor ionization of products | Experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative ion mode). |
| Co-elution of products | Optimize your HPLC method by changing the mobile phase composition, gradient, or column to improve the separation of the degradation products. |
| Matrix effects | The presence of other components in your sample may be suppressing the ionization of your analytes. Perform a sample cleanup or use a matrix-matched calibration curve. |
| Unstable degradation products | Some degradation products may be unstable and degrade further during analysis. Analyze samples as quickly as possible after collection and consider derivatization to stabilize the products. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
-
Prepare a mineral salts medium appropriate for the selected microbial culture.
-
Spike the medium with a known concentration of this compound. A concentration range should be tested to account for potential toxicity.
-
Inoculate the medium with the microbial culture. Include a sterile control (no inoculum) and a culture control (no compound).
-
Incubate the cultures under aerobic conditions (e.g., on a shaker) at a constant temperature.
-
Collect samples at regular time intervals.
-
Analyze the samples for the disappearance of the parent compound and the appearance of degradation products using HPLC-UV or LC-MS.
Protocol 2: Photodegradation Study
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).
-
Place the solution in a photoreactor equipped with a specific light source (e.g., a mercury lamp or a xenon lamp with appropriate filters).
-
Irradiate the solution while maintaining a constant temperature. Include a dark control to account for any non-photochemical degradation.
-
Withdraw aliquots at different time points.
-
Analyze the aliquots by HPLC-UV or LC-MS to determine the concentration of the parent compound and identify photoproducts.
Data Presentation
Table 1: Hypothetical Quantitative Data for Biodegradation of this compound
| Time (hours) | Concentration of Parent Compound (µM) | Concentration of 2-hydroxy-6-bromo-1,3-benzothiazole (µM) | Total Organic Carbon (mg/L) |
| 0 | 100 | 0 | 12.5 |
| 24 | 75 | 15 | 12.3 |
| 48 | 40 | 35 | 11.9 |
| 72 | 15 | 50 | 11.5 |
| 96 | < 5 | 45 | 11.2 |
Visualizations
References
Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 6-Bromo-2-hydrazino-1,3-benzothiazole during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents to try for dissolving this compound?
Based on the solubility of structurally similar compounds, it is recommended to start with polar aprotic solvents and alcohols. A related compound, 2-hydrazinobenzothiazole, is reported to be soluble in hot methanol. Additionally, acetylated derivatives of 2-hydrazinobenzothiazole show solubility in a range of common organic solvents. Therefore, initial screening should include solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and heated methanol.
Q2: I am still facing solubility issues with the recommended initial solvents. What are the next steps?
If solubility remains an issue, a systematic approach involving changes in physical conditions and the use of co-solvents is recommended. This can include heating the solvent, adjusting the pH, or using a mixture of solvents to enhance dissolution. For a detailed workflow, please refer to the Troubleshooting Guide section.
Q3: Are there any chemical modification strategies to improve the solubility of this compound?
Yes, chemical modifications can significantly enhance solubility. Strategies include salt formation by reacting the compound with an acid, or derivatization to introduce more polar functional groups. For instance, creating acetylated or carboxylic acid derivatives of the parent compound's analogs has been shown to improve solubility in various solvents.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.
Initial Solubility Testing Workflow
The following diagram outlines the initial steps a researcher should take when encountering solubility issues with this compound.
Technical Support Center: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Low Yield of Final Product
| Potential Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed for the recommended time at the appropriate temperature. For the direct hydrazination of 6-Bromo-1,3-benzothiazole, refluxing for at least 2 hours is typical.[1] |
| Suboptimal Reaction Temperature | For the direct hydrazination method, ensure the reaction mixture is refluxing vigorously. The choice of solvent will dictate the reflux temperature (e.g., ethanol ~78°C, ethylene glycol ~120°C).[1] For the diazotization of 2-amino-6-bromobenzothiazole, maintain a low temperature (0-5°C) during the formation of the diazonium salt to prevent its decomposition. |
| Degradation of Starting Material or Product | Ensure high-purity starting materials. This compound can be sensitive to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
| Loss of Product During Work-up and Purification | During aqueous work-up, ensure the pH is adjusted appropriately to minimize the solubility of the product. For recrystallization, choose a solvent system that provides good recovery. Ethanol is a commonly used solvent for recrystallization.[1] |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities is a common challenge. The nature of the impurities often depends on the synthetic route chosen.
Route 1: Direct Hydrazination of 6-Bromo-1,3-benzothiazole
This is a common and straightforward method involving the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole ring with hydrazine.[1]
Common Impurities:
-
Unreacted 6-Bromo-1,3-benzothiazole: This is the most common impurity if the reaction does not go to completion.
-
Oxidation Products: The hydrazino group is susceptible to oxidation, which can lead to the formation of various colored byproducts, especially if the reaction is exposed to air for extended periods at high temperatures.
Troubleshooting Impurities in Direct Hydrazination:
| Impurity Identification (Analytical Methods) | Mitigation Strategy |
| TLC: The starting material will have a different Rf value than the product. | Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Increase the reaction time if TLC indicates the presence of starting material. |
| HPLC-UV: A peak corresponding to the retention time of the starting material will be observed. | Optimize the reaction temperature. Using a higher boiling solvent like ethylene glycol can increase the reaction rate.[1] |
| LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the starting material. | Recrystallization from a suitable solvent such as ethanol is often effective in removing unreacted starting material.[1] If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
| Discoloration of the product (yellow to brown) | Perform the reaction under an inert atmosphere. Avoid prolonged exposure to air during work-up and purification. Use degassed solvents. |
Route 2: Synthesis from 2-Amino-6-bromobenzothiazole
This route typically involves the diazotization of the 2-amino group followed by reduction, or a direct displacement reaction with hydrazine.
Common Impurities:
-
Unreacted 2-Amino-6-bromobenzothiazole: Incomplete reaction will leave the starting material in the product mixture.
-
Bis-(6-bromo-1,3-benzothiazol-2-yl)hydrazine: This byproduct can form from the reaction of the newly formed 2-hydrazino product with the starting 2-aminobenzothiazole.
-
Azo Dyes: Side reactions during the diazotization process can lead to the formation of colored azo compounds.
-
Phenolic Byproducts: If the diazonium salt is unstable, it can react with water to form a 2-hydroxy-6-bromo-1,3-benzothiazole.
Troubleshooting Impurities in Synthesis from 2-Amino-6-bromobenzothiazole:
| Impurity Identification (Analytical Methods) | Mitigation Strategy |
| TLC/HPLC: Presence of a spot/peak corresponding to the starting material. | Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature. Monitor the disappearance of the starting material by TLC. |
| LC-MS: A peak with a mass corresponding to the dimer will be observed. | Control the stoichiometry of the reactants carefully. Adding the 2-aminobenzothiazole slowly to the hydrazine-containing solution may minimize the formation of this byproduct. |
| Intense coloration of the reaction mixture or isolated product. | Maintain a low temperature (0-5°C) throughout the diazotization and subsequent reaction steps to prevent the formation of azo coupling products. |
| LC-MS: Detection of a mass corresponding to the hydroxylated benzothiazole. | Ensure anhydrous conditions during the diazotization step if possible, and work at low temperatures to minimize the decomposition of the diazonium salt. |
Quantitative Data Summary
| Synthetic Route | Starting Material | Typical Yield | Reported Purity | Common Impurities |
| Direct Hydrazination | 6-Bromo-1,3-benzothiazole | ~85%[1] | >95% after recrystallization | Unreacted starting material, Oxidation products |
| From 2-Amino Derivative | 2-Amino-6-bromobenzothiazole | Variable | Variable | Unreacted starting material, Bis-adduct, Azo dyes |
Experimental Protocols
Protocol 1: Direct Hydrazination of 6-Bromo-1,3-benzothiazole
-
To a solution of 6-Bromo-1,3-benzothiazole (1 equivalent) in ethanol or ethylene glycol, add hydrazine hydrate (1.2-1.5 equivalents).[1]
-
Heat the mixture to reflux and maintain for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: Synthesis from 2-Amino-6-bromobenzothiazole (via Diazotization)
-
Dissolve 2-Amino-6-bromobenzothiazole (1 equivalent) in a suitable acidic aqueous solution (e.g., HCl or H2SO4) and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated HCl) and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.
-
Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO3) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Caption: Experimental workflow for the direct hydrazination of 6-Bromo-1,3-benzothiazole.
Caption: Troubleshooting logic for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the direct hydrazination synthesis?
A1: The most common reason for low yield is an incomplete reaction. This can be due to insufficient reaction time, a temperature that is too low for the reaction to proceed efficiently, or using a less reactive starting material. Monitoring the reaction by TLC or HPLC is crucial to ensure the starting material has been fully consumed.
Q2: My final product is a brownish color instead of the expected off-white or pale yellow. What is the likely cause?
A2: A brownish discoloration is often indicative of oxidation of the hydrazino group. This can happen if the reaction or work-up is exposed to air for prolonged periods, especially at elevated temperatures. To avoid this, it is recommended to work under an inert atmosphere (nitrogen or argon) and to use degassed solvents.
Q3: I am seeing an unexpected peak in my LC-MS with a mass that is almost double that of my product. What could this be?
A3: This is likely the bis-(6-bromo-1,3-benzothiazol-2-yl)hydrazine impurity, which is particularly common when synthesizing from 2-amino-6-bromobenzothiazole. It forms when the product reacts with the starting amine. To minimize its formation, carefully control the stoichiometry of your reagents and consider adding the aminobenzothiazole slowly to the hydrazine solution.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the reaction?
A4: Yes, TLC is a very effective and simple method to monitor the progress of the reaction. The starting materials (6-Bromo-1,3-benzothiazole or 2-Amino-6-bromobenzothiazole) will have different Rf values compared to the more polar this compound product. A suitable eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q5: What is the best way to purify the crude product?
A5: Recrystallization from ethanol is the most commonly reported and effective method for purifying this compound.[1] It is generally effective at removing unreacted starting materials and some of the more soluble byproducts. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a good alternative.
References
avoiding byproducts when using 6-Bromo-2-hydrazino-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-hydrazino-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
From 2-Halo-6-bromo-1,3-benzothiazole: This involves the nucleophilic substitution of a halogen (typically chlorine or bromine) at the 2-position of the benzothiazole ring with hydrazine hydrate. This is the most common method.
-
From 2-Mercapto-6-bromo-1,3-benzothiazole: This route involves the reaction of the corresponding 2-mercaptobenzothiazole with hydrazine hydrate, leading to the displacement of the thiol group and formation of hydrogen sulfide as a byproduct.[1][2]
Q2: What is the significance of tautomerism in this compound?
A2: this compound can exist in two tautomeric forms: the hydrazino form and the hydrazono form.[3] The equilibrium between these two forms can be influenced by the solvent and pH of the reaction medium. This is a critical consideration as the reactivity of the hydrazine/hydrazono moiety can differ, potentially leading to different products or byproducts in subsequent reactions.
Q3: What are the primary applications of this compound in research and development?
A3: this compound is a valuable intermediate in the synthesis of various heterocyclic compounds. Its derivatives have shown a wide range of biological activities, making them of interest in drug discovery for areas such as antimicrobial, anticancer, and anti-inflammatory applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient duration (typically 2-4 hours).- Use a sufficient excess of hydrazine hydrate (typically 2-3 equivalents).- Confirm the quality of the starting 2-halo-6-bromo-1,3-benzothiazole. |
| Product loss during work-up. | - After cooling the reaction mixture, add cold water to ensure complete precipitation of the product before filtration. | |
| Formation of a High-Melting Point, Insoluble Byproduct | Formation of bis(6-bromo-1,3-benzothiazol-2-yl)hydrazine. | - Avoid prolonged reaction times at high temperatures.- Use a controlled addition of the hydrazine hydrate to the reaction mixture rather than adding it all at once.- Purify the crude product by recrystallization from a suitable solvent like ethanol. |
| Product is an Oil or Fails to Crystallize | Presence of unreacted starting material or solvent residues. | - Ensure complete removal of the reaction solvent under reduced pressure.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- Purify by column chromatography if recrystallization fails. |
| Discoloration of the Product (Yellow to Brown) | Air oxidation of the hydrazine moiety. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage.- Store the final product in a tightly sealed container in a cool, dark place. |
| Inconsistent Results in Subsequent Reactions | Tautomeric ambiguity. | - Control the pH of the reaction mixture to favor the desired tautomer for the specific downstream application. Acidic conditions tend to favor the hydrazino form, while basic conditions can favor the hydrazono form.[3] |
Experimental Protocols
Synthesis of this compound from 2-Chloro-6-bromo-1,3-benzothiazole
This protocol details a standard procedure for the synthesis of this compound.
Materials:
-
2-Chloro-6-bromo-1,3-benzothiazole
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-6-bromo-1,3-benzothiazole (1 equivalent) in ethanol.
-
To this suspension, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
| Parameter | Value | Notes |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures may increase the rate of byproduct formation. |
| Reaction Time | 2-4 hours | Monitor by TLC to avoid prolonged heating. |
| Hydrazine Hydrate Excess | 2-3 equivalents | Ensures complete conversion of the starting material. |
| Purification Method | Recrystallization from ethanol | Effective for removing most common impurities. |
Visualizations
Reaction Workflow
References
Validation & Comparative
Efficacy of 6-Bromo-2-hydrazino-1,3-benzothiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities. Among its derivatives, 6-Bromo-2-hydrazino-1,3-benzothiazole has emerged as a key intermediate for the synthesis of novel analogs with potential therapeutic applications. This guide provides a comparative analysis of the efficacy of various analogs derived from this core structure, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from published studies, presented in a clear and concise format to aid in drug discovery and development efforts.
Comparative Efficacy of Analogs
The biological activity of this compound analogs is significantly influenced by the nature of the substituent attached to the hydrazino group. The following tables summarize the in vitro efficacy of various derivatives against different cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values are indicative of higher potency.
| Analog | Substitution at Hydrazino Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | MCF-7 (Breast) | Not Reported | [1] |
| 1 | Unsubstituted | A549 (Lung) | Not Reported | [1] |
| 2 | 2-(4-hydroxy-methoxy benzylidene) | HeLa (Cervical) | 2.41 | [2] |
| 2 | 2-(4-hydroxy-methoxy benzylidene) | COS-7 (Kidney Fibroblast) | 4.31 | [2] |
| 3 | Ethyl-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate derivative | HCT-116 (Colon) | Strong Cytotoxicity | [3] |
| 3 | Ethyl-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate derivative | Hep-G2 (Hepatocellular) | Strong Cytotoxicity | [3] |
| 4 | Pyrazole derivative of acid hydrazide | HCT-116 (Colon) | Strong Cytotoxicity | [3] |
| 4 | Pyrazole derivative of acid hydrazide | Hep-G2 (Hepatocellular) | Strong Cytotoxicity | [3] |
Note: "Strong Cytotoxicity" indicates that the study reported significant activity but did not provide a specific IC50 value.
Antimicrobial Activity
Several analogs of this compound have demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.
| Analog | Substitution at Hydrazino Group | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | Hydrazone derivatives | Staphylococcus aureus | 25 - 200 | [4] |
| 5 | Hydrazone derivatives | Bacillus subtilis | 25 - 200 | [4] |
| 5 | Hydrazone derivatives | Escherichia coli | 25 - 100 | [4] |
| 6 | 4-substituted and 5-substituted methyl sulfonyl derivatives | Selected Bacteria & Fungi | 4 - 50 | [4] |
| 7 | Azo clubbed benzothiazole analogues | Staphylococcus aureus | 312.5 - 1250 | [5] |
| 7 | Azo clubbed benzothiazole analogues | Escherichia coli | 312.5 - 1250 | [5] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the cited literature.
Synthesis of this compound Analogs
The general synthetic route for preparing the title compounds and their derivatives is depicted in the workflow below. The synthesis typically begins with the conversion of 4-bromoaniline to 6-bromo-2-aminobenzothiazole, which is then diazotized and reduced to form the key intermediate, 6-bromo-2-hydrazinobenzothiazole. This intermediate is subsequently condensed with various aldehydes or ketones to yield the final hydrazone analogs.
Caption: General synthetic pathway for this compound analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganisms and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 or 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Implication
The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways. One such proposed mechanism involves the inhibition of protein kinases, which are key regulators of cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by these analogs, leading to the induction of apoptosis (programmed cell death).
Caption: Inhibition of a protein kinase signaling pathway by benzothiazole analogs.
This guide serves as a starting point for researchers interested in the therapeutic potential of this compound analogs. The provided data highlights the importance of structural modifications in modulating biological activity and underscores the need for further investigation to elucidate the precise mechanisms of action and to optimize the lead compounds for clinical development.
References
- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives, offering a comparative analysis of their performance against alternative compounds. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid in research and drug development efforts.
Introduction to this compound
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] The benzothiazole scaffold is a prominent feature in numerous pharmacologically active molecules, and the introduction of a hydrazino group at the 2-position and a bromine atom at the 6-position enhances its potential as a lead compound for drug discovery.[1] Derivatives of this core structure have demonstrated a broad spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide will delve into the specific activities of this compound and its analogs, providing a comparative analysis to inform future research and development.
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and NF-κB pathways.
Comparative Analysis of Anticancer Activity
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a representative hydrazone derivative of this compound against various cancer cell lines, compared with a standard chemotherapeutic agent.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Benzothiazole Hydrazone Derivative 1 | HeLa (Cervical Cancer) | 2.41 | [2] |
| COS-7 (Kidney Fibroblast) | 4.31 | [2] | |
| Doxorubicin (Standard) | HeLa (Cervical Cancer) | 2.05 | [2] |
| COS-7 (Kidney Fibroblast) | 3.04 | [2] | |
| Benzothiazole Derivative B7 | A431 (Epidermoid Carcinoma) | < 1 (qualitative) | [3] |
| A549 (Lung Cancer) | < 1 (qualitative) | [3] | |
| H1299 (Lung Cancer) | < 1 (qualitative) | [3] |
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The hydrazino substitution on this scaffold has been shown to be a key contributor to its antimicrobial efficacy.
Comparative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative 6-substituted-2-hydrazinobenzothiazole derivative against various bacterial strains, compared to standard antibiotics.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Hydrazone Derivative | S. aureus | 12.5 | [4] |
| B. subtilis | 6.25 | [4] | |
| E. coli | 3.125 | [4] | |
| P. aeruginosa | 6.25 | [4] | |
| Ciprofloxacin (Standard) | E. coli | 12.5 | |
| Ampicillin (Standard) | S. aureus | Not specified |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the benzothiazole compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the benzothiazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 24-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the benzothiazole compounds against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Benzothiazole compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the benzothiazole compounds and standard antibiotics in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The bioactivity of this compound derivatives is often linked to their ability to modulate key cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Benzothiazole derivatives have been shown to inhibit this pathway.
Caption: EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is also implicated in cancer progression. Benzothiazole derivatives can exert anti-inflammatory and anticancer effects by inhibiting this pathway.
References
- 1. This compound | 37390-63-9 | Benchchem [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported in vivo and in vitro efficacy of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives. While in vivo data for the specific parent compound is limited in publicly available literature, this document summarizes the significant body of in vitro evidence for its analogs and discusses potential alternative compounds with established in vivo activity. The information is intended to support further research and drug development efforts in the promising class of benzothiazole compounds.
In Vitro Efficacy: A Summary of Antimicrobial and Anticancer Activities
Derivatives of 2-hydrazino-1,3-benzothiazole have demonstrated notable in vitro activity against a range of microbial pathogens and cancer cell lines. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potential.
Antimicrobial Activity
Table 1: In Vitro Antimicrobial Efficacy of 2-Hydrazino-1,3-benzothiazole Derivatives
| Compound/Derivative | Test Organism | Method | Minimum Inhibitory Concentration (MIC) | Reference Drug | Reference Drug MIC |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus (Gram+) | Serial Plate Dilution | 12.5-100 µg/mL | - | - |
| Escherichia coli (Gram-) | Serial Plate Dilution | 12.5-100 µg/mL | - | - | |
| Pseudomonas aeruginosa (Gram-) | Serial Plate Dilution | 12.5-100 µg/mL | - | - | |
| Klebsiella pneumoniae (Gram-) | Serial Plate Dilution | 12.5-100 µg/mL | - | - | |
| Candida albicans (Fungus) | Serial Plate Dilution | 12.5-100 µg/mL | - | - | |
| Aspergillus niger (Fungus) | Serial Plate Dilution | 12.5-100 µg/mL | - | - | |
| 2-Arylbenzothiazole analogues | - | - | ~1 µM | Ciprofloxacin | - |
Note: The data represents a range of activities observed for various derivatives within the specified class.
Anticancer Activity
Table 2: In Vitro Anticancer Efficacy of 2-Hydrazino-1,3-benzothiazole and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Method | IC50 Value | Reference Drug | Reference Drug IC50 |
| Hydrazine based benzothiazole | HeLa (Cervical Cancer) | MTT Assay | 2.41 µM | Doxorubicin | 2.05 µM |
| COS-7 (Kidney Fibroblast) | MTT Assay | 4.31 µM | Doxorubicin | 3.04 µM | |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | MTT Assay | 1.2 nM | - | - |
| SW620 (Colon Adenocarcinoma) | MTT Assay | 4.3 nM | - | - | |
| A549 (Lung Carcinoma) | MTT Assay | 44 nM | - | - | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 48 nM | - | - | |
| Pyrimidine based carbonitrile benzothiazole | HeLa, MCF-7, MiaPaCa-2, SW620, H460 | MTT Assay | Potent activity reported | - | - |
| Thiazolo[3,2-a]benzimidazole derivatives (from 6-bromo precursor) | HCT-116 (Colon Carcinoma) | Not Specified | Strong cytotoxicity reported | - | - |
| Hep-G2 (Hepatocellular Carcinoma) | Not Specified | Strong cytotoxicity reported | - | - |
Note: This table presents a selection of data for various benzothiazole derivatives to illustrate the spectrum of observed anticancer activity.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are generalized protocols for common in vitro efficacy assays based on descriptions in the reviewed literature.
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland standard.
-
Seeding of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
The anticancer effects of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Benzothiazole derivatives can inhibit key nodes in oncogenic signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Discussion and Future Directions
The presented in vitro data strongly suggest that this compound and its derivatives are a promising class of compounds with significant antimicrobial and anticancer potential. However, the lack of robust in vivo efficacy and safety data for the parent compound is a critical gap in the current understanding.
For researchers and drug development professionals, the following points are crucial considerations:
-
Need for In Vivo Studies: To translate the promising in vitro results into tangible therapeutic applications, comprehensive in vivo studies are imperative. These should include pharmacokinetic and pharmacodynamic assessments, as well as efficacy studies in relevant animal models of infection and cancer.
-
Structure-Activity Relationship (SAR) Studies: The diverse range of activities observed among different benzothiazole derivatives highlights the importance of systematic SAR studies. Such investigations will be instrumental in optimizing the potency and selectivity of these compounds while minimizing potential toxicity.
-
Exploration of Alternative Analogs: In the absence of in vivo data for this compound, researchers may consider investigating other benzothiazole derivatives that have already shown in vivo efficacy. For instance, some substituted pyridine-based acetamide benzothiazoles have demonstrated potent in vivo antitumor activity.
comparative analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole synthesis methods
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic compounds is of paramount importance. 6-Bromo-2-hydrazino-1,3-benzothiazole is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.
Comparison of Synthesis Methods
Two principal routes for the synthesis of this compound have been identified: nucleophilic substitution of a 2-substituted-6-bromobenzothiazole (Method 1) and the conversion of 2-amino-6-bromobenzothiazole (Method 2). The following table summarizes the key aspects of each method.
| Parameter | Method 1: Nucleophilic Substitution | Method 2: From 2-Amino-6-bromobenzothiazole |
| Starting Material | 2-Chloro-6-bromobenzothiazole or 2-Mercapto-6-bromobenzothiazole | 2-Amino-6-bromobenzothiazole |
| Key Reagents | Hydrazine hydrate | Hydrazine hydrate, Hydrazine monohydrochloride |
| Solvent | Ethanol or Ethylene glycol | Ethylene glycol |
| Reaction Temperature | Reflux | 140 °C |
| Reaction Time | 4 - 8 hours | 2 hours |
| Reported Yield | ~35-92% (for the non-brominated analogue) | ~90% (for the non-brominated analogue) |
| Number of Steps | Typically one step from a commercially available precursor. | Can be one step if the starting amine is available, or two steps from 4-bromoaniline. |
Experimental Protocols
Method 1: Nucleophilic Substitution from 2-Chloro-6-bromobenzothiazole
This method involves the direct displacement of a leaving group, such as a chlorine atom, from the 2-position of the benzothiazole ring by hydrazine.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-bromobenzothiazole (1 equivalent).
-
Add ethanol as the solvent.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Method 2: Synthesis from 2-Amino-6-bromobenzothiazole
This "exchange amination" method provides an efficient route to the desired product from the corresponding 2-amino derivative.[1][2]
Procedure: [1]
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, suspend 2-amino-6-bromobenzothiazole (0.1 mole) in ethylene glycol (80 ml).
-
Add 85% hydrazine hydrate (0.2 mole) and hydrazine monohydrochloride (0.1 mole) to the suspension.
-
Heat the mixture to 140°C for 2 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add water (80 ml) to the mixture to ensure complete precipitation of the product.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the collected solid in a vacuum oven at 60°C to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Comparative synthetic pathways to this compound.
Conclusion
Both presented methods offer viable routes for the synthesis of this compound. Method 2, the exchange amination of 2-amino-6-bromobenzothiazole, appears to be a more controlled and higher-yielding reaction based on the available data for analogous compounds.[1][2] However, the choice of method will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structure of 6-Bromo-2-hydrazino-1,3-benzothiazole Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovative therapeutic design. This guide provides a comparative analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives, presenting key experimental data that corroborates their molecular structure. The information is based on a foundational study by Sharma and Bhadauria, which details the synthesis and evaluation of these compounds.
The synthesis of this compound and its subsequent hydrazone derivatives is a critical step in the exploration of new antimicrobial agents. The structural integrity of these compounds is paramount for understanding their biological activity and for the rational design of more potent derivatives. This guide summarizes the spectroscopic data and antibacterial activity of the core compound and two representative derivatives, providing a clear comparison for research and development purposes.
Comparative Spectroscopic Analysis
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented below offers a clear comparison of the key spectral features that define these molecules.
| Compound | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| This compound | 7.10-7.85 (m, 3H, Ar-H), 4.51 (s, 2H, NH₂), 8.10 (s, 1H, NH) | 3300-3400 (N-H stretching), 1610 (N-H bending), 1540 (C=N stretching) |
| 1-(6-bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine | 7.20-7.90 (m, 13H, Ar-H), 9.80 (s, 1H, NH) | 3250 (N-H stretching), 1600 (C=N stretching) |
| 1-(6-bromobenzo[d]thiazol-2-yl)-2-(propan-2-ylidene)hydrazine | 7.15-7.80 (m, 3H, Ar-H), 2.10 (s, 6H, 2xCH₃), 9.50 (s, 1H, NH) | 3200 (N-H stretching), 1620 (C=N stretching) |
Comparative Antibacterial Activity
The synthesized compounds were evaluated for their in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
| S. aureus | |
| This compound | 100 |
| 1-(6-bromobenzo[d]thiazol-2-yl)-2-(diphenylmethylene)hydrazine | 75 |
| 1-(6-bromobenzo[d]thiazol-2-yl)-2-(propan-2-ylidene)hydrazine | 80 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of the compared compounds.
Synthesis of this compound
6-Bromo-2-amino-1,3-benzothiazole is diazotized and then reduced to yield the target compound.
-
Diazotization: 6-Bromo-2-amino-1,3-benzothiazole (0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). The solution is cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite (0.1 mol) is added dropwise with constant stirring, maintaining the temperature below 5°C.
-
Reduction: The cold diazonium salt solution is then added slowly to a well-stirred solution of stannous chloride (0.3 mol) in concentrated hydrochloric acid (60 mL). The resulting precipitate is filtered, washed with water, and then treated with a sodium hydroxide solution to liberate the free base. The product is filtered, washed with water, and recrystallized from ethanol.
Synthesis of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine Derivatives
A solution of this compound (0.01 mol) in ethanol is treated with the appropriate ketone (0.01 mol) (e.g., benzophenone for the diphenylmethylene derivative, acetone for the propan-2-ylidene derivative). A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.
Spectroscopic Analysis
-
IR Spectra: Recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.
-
¹H NMR Spectra: Recorded on a Bruker Avance spectrometer at 400 MHz in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Antibacterial Screening
The antibacterial activity is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial strains are cultured in nutrient broth at 37°C for 24 hours.
-
Serial Dilution: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthesis process.
A Head-to-Head Comparison of 6-Bromo-2-hydrazino-1,3-benzothiazole and Structurally Similar Compounds in Anticancer and Antimicrobial Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 6-Bromo-2-hydrazino-1,3-benzothiazole with analogous compounds. We delve into their anticancer and antimicrobial potencies, supported by quantitative data, detailed experimental protocols, and visualizations of their potential mechanisms of action.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 2-hydrazino-1,3-benzothiazoles have emerged as a particularly promising class of compounds. The introduction of a bromine atom at the 6-position of this heterocyclic system can significantly influence its physicochemical properties and, consequently, its therapeutic potential. This guide offers a comparative analysis of this compound against its structural analogs, focusing on the impact of varying substituents at the 6-position on their anticancer and antimicrobial efficacy.
Comparative Anticancer Activity
Generally, the presence of an electron-withdrawing group, such as a halogen or a nitro group, at the 6-position of the benzothiazole ring tends to enhance anticancer activity. For instance, a study on 2,6-disubstituted benzothiazoles reported that a derivative with a cyclohexyl benzene sulphonamide group showed significant efficacy against human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), and human osteosarcoma (MG63) cell lines[1]. Another review highlighted that the incorporation of a fluorine atom at the 7th position of a benzothiazole derivative enhanced its cytotoxicity[2].
While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in a single comparative study, the available data on various benzothiazole derivatives provides a strong rationale for its potential as an anticancer agent.
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Pyridine Benzothiazole | A549 (Lung) | 30.45 | [2] |
| Colo205 (Colon) | 5.04 | [2] | |
| MCF-7 (Breast) | 30.67 | [2] | |
| Sulphonamide-based Benzothiazole | MCF-7 (Breast) | 34.5 | [2] |
| HeLa (Cervical) | 44.15 | [2] | |
| MG63 (Osteosarcoma) | 36.1 | [2] | |
| 2-Arylbenzothiazole Derivative (Compound 4a) | HCT-116 (Colon) | 5.61 | [3][4] |
| HEPG-2 (Liver) | 7.92 | [3][4] | |
| MCF-7 (Breast) | 3.84 | [3][4] | |
| 2-Arylbenzothiazole Derivative (Compound 4e) | MCF-7 (Breast) | 6.11 | [3][4] |
| 2-Arylbenzothiazole Derivative (Compound 8a) | MCF-7 (Breast) | 10.86 | [3][4] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Activity
Substituted 2-hydrazinobenzothiazoles have also been investigated for their antimicrobial properties. The nature of the substituent at the 6-position significantly impacts the antimicrobial spectrum and potency.
A study on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives demonstrated moderate to good inhibition against a panel of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 µg/mL[5]. Another study focusing on 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives reported good antimicrobial activity against various bacterial strains[6]. These findings suggest that halogenated 2-hydrazinobenzothiazoles are a promising class of antimicrobial agents.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Halogenated Benzothiazole Derivatives
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5-100 | 12.5-100 | 12.5-100 | 12.5-100 | [5] |
| 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives | Good activity | Good activity | Good activity | Not Reported | [6] |
Note: The data is presented as a range from a study on a series of derivatives. "Good activity" indicates that the compounds were effective, but specific MIC values for a single representative compound were not provided in a comparative table in the source.
Mechanism of Action: A Glimpse into Signaling Pathways
The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Several studies have pointed towards the inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) as a primary mechanism of action[7][8][9]. Inhibition of these receptors can block downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor growth and survival.
Furthermore, some benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and subsequent cell death[10][11].
Below are graphical representations of the proposed mechanisms of action.
Caption: Proposed anticancer mechanism of this compound.
Caption: General experimental workflow for synthesis and evaluation.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 6-substituted-2-hydrazino-1,3-benzothiazole derivatives, based on methodologies reported in the literature.
Synthesis of 6-Substituted-2-hydrazino-1,3-benzothiazole
Step 1: Synthesis of 2-Amino-6-substituted-benzothiazole A mixture of the corresponding 4-substituted aniline (e.g., 4-bromoaniline) and potassium thiocyanate in glacial acetic acid is cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise with stirring. The reaction mixture is stirred for several hours at room temperature. The precipitated product is filtered, washed, and recrystallized to yield the 2-amino-6-substituted-benzothiazole[12].
Step 2: Synthesis of 6-Substituted-2-hydrazino-1,3-benzothiazole The 2-amino-6-substituted-benzothiazole is refluxed with hydrazine hydrate in the presence of a suitable solvent such as ethanol or ethylene glycol for several hours. After cooling, the solid product is filtered, washed with water, and recrystallized from an appropriate solvent to give the final 6-substituted-2-hydrazino-1,3-benzothiazole[6][12].
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available evidence strongly suggests that this compound and its halogenated analogs are promising scaffolds for the development of novel anticancer and antimicrobial agents. The presence and nature of the substituent at the 6-position of the benzothiazole ring are critical determinants of their biological activity. Further systematic studies focusing on a series of 6-substituted-2-hydrazino-1,3-benzothiazoles are warranted to fully elucidate their structure-activity relationships and to identify lead compounds with optimized therapeutic potential. The insights into their mechanisms of action, particularly the inhibition of key protein kinases and induction of apoptosis, provide a solid foundation for future drug design and development efforts in this chemical space.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Bromo-2-hydrazino-1,3-benzothiazole Derivatives in Antimicrobial and Anticonvulsant Applications
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 6-Bromo-2-hydrazino-1,3-benzothiazole serves as a crucial scaffold in medicinal chemistry, leading to the development of derivatives with significant biological activities. This guide provides a comparative statistical analysis of the performance of various this compound derivatives in antimicrobial and anticonvulsant experiments, benchmarked against established therapeutic agents. The data presented is compiled from multiple research studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Antimicrobial Activity: A Comparative Overview
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The primary metric for antimicrobial activity presented is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Data Summary: Antimicrobial Performance
The following table summarizes the MIC values (in µg/mL) of various benzothiazole derivatives against selected microbial strains, compared with standard antibiotics. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) | Reference |
| Benzothiazole Derivative 3 | 50 - 200 | 25 - 200 | 25 - 100 | - | - | [1] |
| Benzothiazole Derivative 4 | 50 - 200 | 25 - 200 | 25 - 100 | - | - | [1] |
| Benzothiazole Derivative 10 | - | - | - | Moderate Activity | Moderate Activity | [1] |
| Benzothiazole Derivative 12 | - | - | - | Moderate Activity | Moderate Activity | [1] |
| Kanamycin (Standard) | - | - | High Inhibitory Activity | - | - | [1] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [2][3] |
| Chloramphenicol (Standard) | - | - | - | - | - | [2] |
| Sulphamethoxazole (Standard) | - | - | - | - | - | [2] |
| Azithromycin (Standard) | - | - | - | - | - | [2] |
| Ampicillin (Standard) | - | - | - | - | - | [2] |
| Ketoconazole (Standard) | - | - | - | Good Antifungal Activity | - | [4] |
| Bifonazole (Standard) | - | - | - | Good Antifungal Activity | - | [4] |
Note: A "-" indicates that specific data was not provided in the cited sources. "Moderate Activity" and "High Inhibitory Activity" are qualitative descriptions from the source.
Anticonvulsant Activity: A Comparative Overview
The anticonvulsant potential of this compound derivatives is primarily evaluated through the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The key metric reported is the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ value signifies greater potency.
Data Summary: Anticonvulsant Performance
The following table presents the anticonvulsant activity (ED₅₀ in mg/kg) of selected benzothiazole derivatives in comparison to standard antiepileptic drugs.
| Compound/Derivative | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Benzothiazole Derivative 5 | 40.96 | 85.16 | >300 | 8.4 (MES), 4.0 (scPTZ) | [5] |
| Benzothiazole Derivative 12 | 24.0 | - | >300 | 20.3 | [5] |
| Benzothiazole Derivative 38 | 23.47 | - | >300 | - | [5] |
| Benzothiazole Derivative 9 | Most Potent in Series | - | - | - | [6] |
| Benzothiazole Derivative 8 | - | Most Potent in Series | - | - | [6] |
| Phenytoin (Standard) | - | - | - | - | [6][7] |
| Carbamazepine (Standard) | 28.20 | - | - | - | [5][7] |
| Diazepam (Standard) | - | - | - | - | [6] |
Note: A "-" indicates that specific data was not provided in the cited sources.
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of the benzothiazole derivatives is typically determined using the broth microdilution method or the agar disk diffusion method.
Broth Microdilution Method:
-
A two-fold serial dilution of the test compounds and standard antibiotics is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Each well is inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Agar Disk Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The disks are placed on the surface of the inoculated agar plate.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters.
Anticonvulsant Screening
The anticonvulsant activity is assessed in animal models, typically mice, using the MES and scPTZ tests.
Maximal Electroshock (MES) Test:
-
The test compound or vehicle is administered to a group of mice, usually intraperitoneally (i.p.).
-
After a specified period (e.g., 30 minutes and 4 hours), a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
-
The ED₅₀ is calculated based on the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
The test compound or vehicle is administered to a group of mice.
-
After a defined pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for the occurrence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period.
-
The absence of such seizures indicates the anticonvulsant effect of the compound.
-
The ED₅₀ is determined from the dose-response relationship.
Visualizing Mechanisms of Action
The biological activity of this compound derivatives is attributed to their interaction with specific cellular pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: Proposed antimicrobial mechanism of benzothiazole derivatives.
Caption: Postulated GABA-A receptor modulation by benzothiazole derivatives.
This guide highlights the significant potential of this compound derivatives as a foundation for developing novel antimicrobial and anticonvulsant agents. The provided data and protocols offer a valuable resource for researchers aiming to build upon these findings and explore the therapeutic applications of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancechemjournal.com [advancechemjournal.com]
- 4. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole, a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Concerns and Hazard Profile
Primary Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Hydrazine and its derivatives are known to be toxic.
-
Irritation: Likely to cause skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Nitrile or neoprene gloves
-
Chemical safety goggles and a face shield
-
A laboratory coat
-
Work should be conducted in a certified chemical fume hood.
Disposal Planning and Waste Segregation
Proper disposal begins with careful planning and segregation of waste streams. Due to its chemical nature, this compound is classified as a hazardous waste.
Waste Streams:
-
Solid Waste: Unused or expired pure compound, and grossly contaminated items (e.g., weighing boats, filter paper).
-
Liquid Waste: Solutions containing the compound, and solvent rinses of contaminated glassware.
-
Sharps Waste: Contaminated needles or other sharps.
Segregation Protocol:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this increases the volume of halogenated waste and disposal costs. Do not mix with acidic or basic waste streams.
Step-by-Step Disposal Procedures
For small quantities of this compound waste typically generated in a laboratory setting, two primary disposal pathways are recommended: direct disposal of collected waste by a certified hazardous waste contractor, or chemical treatment of the hydrazine moiety followed by disposal.
Method 1: Direct Disposal (Recommended for Simplicity and Safety)
This is the preferred method for most laboratory settings.
Experimental Protocol:
-
Carefully transfer all solid and liquid waste containing this compound into a designated halogenated organic waste container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene).
-
Securely close the container lid.
-
Label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound" and any other constituents.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Method 2: Chemical Treatment of Hydrazine Moiety (For Specialized Applications)
This method involves the chemical oxidation of the reactive hydrazine group to less hazardous byproducts before disposal. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Experimental Protocol:
-
Dilution: In a chemical fume hood, dilute the aqueous waste stream containing this compound with water to a concentration of less than 5%.
-
Preparation of Oxidizing Solution: Prepare a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.
-
Neutralization: Slowly add the hypochlorite solution to the diluted hydrazine-containing waste with constant stirring. An equal volume of the 5% hypochlorite solution is a general guideline. The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Monitoring: Test for the presence of residual hydrazine using appropriate test strips or analytical methods. Add more hypochlorite solution if necessary until the hydrazine is fully consumed.
-
Final Disposal: Once the hydrazine is destroyed, the resulting solution is still considered halogenated organic waste and must be collected and disposed of according to the procedures in Method 1.
Data Presentation
| Parameter | This compound |
| Molecular Formula | C₇H₆BrN₃S |
| Molecular Weight | 244.11 g/mol |
| Primary Hazards | Toxic, Irritant, Sensitizer, Environmental Hazard |
| Waste Classification | Halogenated Organic Hazardous Waste |
| Recommended Disposal | Incineration by a licensed facility |
Visualized Workflows
Caption: Direct Disposal Workflow for this compound.
Caption: Chemical Treatment Workflow for the Hydrazine Moiety.
Essential Safety and Operational Guide for 6-Bromo-2-hydrazino-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 6-Bromo-2-hydrazino-1,3-benzothiazole. The following procedural guidance is based on the known hazards of its constituent chemical groups—a brominated aromatic system and a hydrazine moiety—in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its structural components. Hydrazine and its derivatives are known to be toxic, corrosive, and potential carcinogens.[1][2][3] Brominated organic compounds can be irritating and harmful.[4][5] Therefore, a stringent approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] | To prevent skin contact. Hydrazine derivatives can be absorbed through the skin and may cause severe irritation or burns.[2][3] |
| Eye Protection | Chemical splash goggles or a face shield.[1][2] | To protect against splashes and vapors that can cause serious eye damage. |
| Skin and Body | A flame-resistant lab coat worn over full-length pants and closed-toe shoes.[3] | To protect skin from accidental contact and potential burns. |
| Respiratory | All handling of the solid or solutions must be conducted in a certified chemical fume hood.[1][3] For situations with a higher risk of aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[2] | To prevent inhalation of dust or vapors, which are likely to be toxic. Hydrazine is toxic if inhaled.[2] |
Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Verify that an emergency eyewash station and safety shower are accessible and functional.[6]
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it with care to avoid generating dust.
-
Use a micro-spatula for transfers.
-
For dissolution, add the solid to the solvent slowly.
-
-
Reaction Setup and Monitoring:
-
Conduct all reactions within the chemical fume hood.
-
Keep the sash of the fume hood as low as possible.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[7]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Table 2: Emergency Response Plan
| Emergency Situation | Immediate Action |
| Minor Spill | If a small amount of solid is spilled within the fume hood, carefully wipe it up with a damp cloth or absorbent paper, ensuring not to create dust. Place the cleaning materials in a sealed container for hazardous waste disposal. Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert colleagues and the laboratory supervisor. If safe to do so, contain the spill with absorbent materials. Do not attempt to clean up a large spill without appropriate training and equipment. Contact the institution's environmental health and safety department.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. nbinno.com [nbinno.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
